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Core Science & Biosynthesis

Foundational

synthesis of 2-Chloro-5-methyl-1,8-naphthyridine

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methyl-1,8-naphthyridine Abstract The 1,8-naphthyridine framework is a quintessential "privileged scaffold" in medicinal chemistry, with its derivatives demonstr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methyl-1,8-naphthyridine

Abstract

The 1,8-naphthyridine framework is a quintessential "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Among the numerous derivatives, 2-Chloro-5-methyl-1,8-naphthyridine stands out as a critical and versatile synthetic intermediate. Its strategic chloro-substituent at the 2-position serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution, enabling the construction of complex, pharmacologically potent molecules. This guide provides a comprehensive, technically-grounded exploration of the predominant synthetic pathway to 2-Chloro-5-methyl-1,8-naphthyridine, designed for researchers and professionals in drug development. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Retrosynthetic Analysis and Strategic Overview

A robust is best approached through a two-stage strategy. The primary retrosynthetic disconnection involves the conversion of the target chloro-group back to a hydroxyl precursor, revealing 5-methyl-1,8-naphthyridin-2(1H)-one (which exists in tautomeric equilibrium with 5-methyl-1,8-naphthyridin-2-ol). The second major disconnection breaks the pyridone ring, leading back to the commercially available and fundamental starting material, 2-amino-6-methylpyridine , and a suitable three-carbon electrophile. This convergent strategy is efficient and relies on well-established, high-yielding transformations.

G Target 2-Chloro-5-methyl-1,8-naphthyridine Intermediate 5-methyl-1,8-naphthyridin-2(1H)-one Target->Intermediate Chlorination (POCl₃) Start1 2-amino-6-methylpyridine Intermediate->Start1 Annulation (Gould-Jacobs Reaction) Start2 Diethyl Malonate (or equivalent C3 synthon) Intermediate->Start2 Annulation (Gould-Jacobs Reaction)

Caption: Retrosynthetic pathway for 2-Chloro-5-methyl-1,8-naphthyridine.

Part I: Synthesis of the Naphthyridine Core via Gould-Jacobs Annulation

The foundational step is the construction of the bicyclic naphthyridine core. The Gould-Jacobs reaction provides a reliable and classical method for this transformation, involving the condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization.

Mechanistic Rationale and Control of Regioselectivity

The starting material, 2-amino-6-methylpyridine, is an ambident nucleophile.[5] Its reaction with a reagent like diethyl malonate could potentially lead to two different cyclized products: the desired 1,8-naphthyridine or an isomeric pyrido[1,2-a]pyrimidine.[6][7]

The reaction proceeds in two key stages:

  • Condensation: An initial nucleophilic attack from the exocyclic amino group of 2-amino-6-methylpyridine onto the malonic ester derivative, followed by elimination, forms a vinylogous amide intermediate.

  • Cyclization: At elevated temperatures (typically in a high-boiling solvent like Dowtherm A), an intramolecular electrophilic attack occurs from the side chain onto the pyridine ring.

Critically, the 6-methyl group on the pyridine ring plays a decisive role in directing the cyclization. It sterically and electronically favors the attack at the C-3 position of the pyridine ring, leading selectively to the formation of the 1,8-naphthyridine scaffold.[6] The alternative cyclization onto the pyridine nitrogen is disfavored, preventing the formation of the pyrimidine byproduct.

G cluster_0 Gould-Jacobs Reaction Mechanism A 2-amino-6-methylpyridine + Diethyl Malonate B Condensation Intermediate A->B -EtOH C Thermal Cyclization (High Temp) B->C D [Desired Pathway] 5-methyl-1,8-naphthyridin-2-ol C->D Favored (C-3 attack) E [Competing Pathway] Pyrido[1,2-a]pyrimidine C->E Disfavored

Caption: Simplified workflow of the Gould-Jacobs reaction highlighting regioselectivity.

Detailed Experimental Protocol: Synthesis of 5-methyl-1,8-naphthyridin-2(1H)-one

Materials:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium metal (1.2 eq)

  • Absolute Ethanol

  • Dowtherm A (or Diphenyl ether)

  • Acetic Acid

  • Standard reflux and distillation glassware

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (1.2 eq) in small pieces to absolute ethanol at room temperature. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Condensation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise, followed by 2-amino-6-methylpyridine (1.0 eq).

  • Initial Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the initial reaction, remove the ethanol under reduced pressure using a rotary evaporator.

  • Thermal Cyclization: To the resulting residue, add a high-boiling solvent such as Dowtherm A. Heat the mixture to a high temperature (typically 240-250 °C) and maintain for 30-60 minutes.

  • Workup and Isolation: Cool the reaction mixture to approximately 100 °C and pour it cautiously into a beaker of petroleum ether or hexane to precipitate the crude product. Filter the solid, wash thoroughly with the hydrocarbon solvent to remove the Dowtherm A.

  • Purification: Dissolve the crude solid in hot water, treat with activated charcoal if necessary, and filter. Acidify the hot filtrate with glacial acetic acid until precipitation is complete. Cool the mixture in an ice bath, collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1,8-naphthyridin-2(1H)-one as a solid.

Data Summary: Naphthyridine Core Synthesis
ParameterValue/ConditionRationale/Comment
Starting Material 2-Amino-6-methylpyridineReadily available precursor.
Reagents Diethyl malonate, Sodium EthoxideForms the C3 unit for annulation.
Cyclization Temp. 240 - 250 °CHigh energy required for intramolecular electrophilic aromatic substitution.
Solvent Dowtherm A / Diphenyl EtherHigh boiling point allows for the necessary cyclization temperature.
Typical Yield 65 - 80%Generally a robust and efficient reaction.

Part II: Chlorination of the Naphthyridinone Intermediate

The final step is the conversion of the hydroxyl group (or more accurately, the amide in the pyridinone tautomer) into the target chloro-substituent. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.

Mechanistic Rationale

The oxygen of the amide carbonyl in 5-methyl-1,8-naphthyridin-2(1H)-one acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate where the oxygen is converted into a good leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C-2 position, followed by elimination and rearomatization of the ring, furnishes the desired 2-Chloro-5-methyl-1,8-naphthyridine. Using an excess of POCl₃ is common, as it serves as both the reagent and the solvent.

Detailed Experimental Protocol: Synthesis of 2-Chloro-5-methyl-1,8-naphthyridine

Materials:

  • 5-methyl-1,8-naphthyridin-2(1H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • Dichloromethane (DCM) or Chloroform

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-methyl-1,8-naphthyridin-2(1H)-one (1.0 eq). Carefully add phosphorus oxychloride (5-10 eq) in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should become a clear solution. Monitor completion by TLC.

  • Reagent Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. (Caution: POCl₃ is corrosive and reacts violently with water).

  • Workup (Quenching): Cautiously pour the residual reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃.

  • Neutralization and Extraction: Once the ice has melted, slowly neutralize the acidic aqueous solution by adding solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Chloro-5-methyl-1,8-naphthyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Summary: Chlorination
ParameterValue/ConditionRationale/Comment
Chlorinating Agent Phosphorus oxychloride (POCl₃)Highly effective for converting hydroxypyridines/pyridones to chloropyridines.[8][9]
Reaction Temp. 105 - 110 °C (Reflux)Provides sufficient energy for the substitution reaction.
Workup Quenching on ice, NeutralizationSafely hydrolyzes excess POCl₃ and allows for extraction of the product.
Typical Yield 85 - 95%This transformation is typically very high-yielding.

Alternative Synthetic Strategies

While the Gould-Jacobs pathway is predominant, other methods for constructing the naphthyridine core are noteworthy for their versatility.

  • Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[10][11][12] For the synthesis of 1,8-naphthyridines, this would typically start with a 2-aminonicotinaldehyde derivative. While powerful, it requires a more functionalized starting pyridine than the Gould-Jacobs approach.[10]

  • Multicomponent Reactions (MCRs): Modern synthetic chemistry has seen the rise of MCRs, which allow for the construction of complex molecules like naphthyridines in a single pot from three or more starting materials.[13][14] These strategies offer high atom economy and operational simplicity, representing a promising area for future process development.

Conclusion

The is most reliably achieved through a two-step sequence involving a Gould-Jacobs cyclization of 2-amino-6-methylpyridine to form the core naphthyridinone structure, followed by a high-yielding chlorination with phosphorus oxychloride. This pathway is robust, scalable, and relies on well-understood chemical principles. The resulting product is a high-value intermediate, poised for further elaboration in the discovery and development of novel therapeutics, underscoring the enduring importance of the 1,8-naphthyridine scaffold in medicinal chemistry.

References

  • Hauser, C. R., & Weiss, M. J. (1949). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. The Journal of Organic Chemistry. Available at: [Link]

  • Dandia, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Kaur, M., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Request PDF. Available at: [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Open University Chemistry Inventory. Available at: [Link]

  • Hauser, C. R., & Weiss, M. J. (1949). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. The Journal of Organic Chemistry. Available at: [Link]

  • Fadda, A. A., et al. (2009). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. Available at: [Link]

  • Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. Available at: [Link]

  • Fadda, A. A., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Available at: [Link]

  • Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Available at: [Link]

  • Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Fadda, A. A., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Exploratory

2-Chloro-5-methyl-1,8-naphthyridine (CAS: 33760-81-5): A Privileged Scaffold for Advanced Drug Discovery

Executive Summary In the landscape of medicinal chemistry, bicyclic nitrogen-containing heterocycles are foundational to modern drug discovery. Among these, the 1,8-naphthyridine core is recognized as a "privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, bicyclic nitrogen-containing heterocycles are foundational to modern drug discovery. Among these, the 1,8-naphthyridine core is recognized as a "privileged scaffold," frequently leveraged to design potent antimicrobial, antiviral, and antineoplastic agents . 2-Chloro-5-methyl-1,8-naphthyridine (CAS: 33760-81-5) serves as an exceptionally versatile building block. By strategically positioning a highly reactive chlorine atom at the C2 position and a lipophilic methyl group at the C5 position, this molecule offers a highly programmable starting point for synthesizing complex libraries of bioactive compounds.

This technical guide provides an in-depth analysis of the structural causality, mechanistic reactivity, biological applications, and validated synthetic protocols associated with 2-Chloro-5-methyl-1,8-naphthyridine, tailored for application scientists and drug development professionals.

Physicochemical Profiling & Structural Causality

The pharmacological utility of 1,8-naphthyridines is heavily dictated by their physicochemical properties, which differ significantly from their 1,7-naphthyridine isomers . The dual nitrogen atoms in the 1,8-orientation create a highly electron-deficient aromatic system.

Causality of Substituent Effects
  • The 2-Chloro Substituent (Electrophilic Hub): The nitrogen atom at position 1 (N1) exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, making the C2 carbon highly electrophilic. Consequently, the C-Cl bond is highly activated for both Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by transition metals (e.g., Palladium).

  • The 5-Methyl Substituent (Lipophilic & Steric Modulator): The addition of a methyl group at the C5 position serves two purposes. First, it increases the overall lipophilicity (LogP) of the scaffold, which is a critical parameter for enhancing passive diffusion across bacterial or mammalian cell membranes. Second, it provides localized steric bulk that can direct regioselectivity in subsequent functionalizations of the adjacent C4 or C6 positions.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Impact on Drug Design
CAS Number 33760-81-5 Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H7ClN2Defines the baseline molecular weight (178.62 g/mol ), keeping it well within Lipinski's Rule of 5 limits.
Molecular Weight 178.62 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding the 500 Da threshold.
LogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for oral bioavailability and membrane permeability.
Reactivity Profile Highly Electrophilic at C2Enables rapid library generation via cross-coupling and SNAr reactions.

Mechanistic Reactivity & Orthogonal Functionalization

The primary value of 2-Chloro-5-methyl-1,8-naphthyridine lies in its synthetic tractability. The activated C-Cl bond allows for orthogonal functionalization strategies, enabling medicinal chemists to rapidly explore Structure-Activity Relationships (SAR).

Synthetic Workflow

SynthWorkflow A 2-Chloro-5-methyl- 1,8-naphthyridine (CAS: 33760-81-5) B Buchwald-Hartwig Amination A->B Pd Catalyst, Amine C Suzuki-Miyaura Coupling A->C Pd Catalyst, Boronic Acid D SNAr Nucleophilic Substitution A->D Nucleophile, Base, Heat E 2-Amino Derivatives (Kinase Inhibitors) B->E F 2-Aryl Derivatives (Receptor Ligands) C->F G 2-Alkoxy/Thio Ethers (Antimicrobials) D->G

Orthogonal functionalization pathways of 2-Chloro-5-methyl-1,8-naphthyridine.

  • SNAr Reactions: Utilizing primary or secondary amines, alcohols, or thiols under basic conditions (e.g., DIPEA, K2CO3) and thermal or microwave irradiation yields 2-substituted derivatives.

  • Palladium-Catalyzed Cross-Coupling: The C2-Cl bond readily undergoes oxidative addition with Pd(0) species. This facilitates Suzuki-Miyaura couplings (with aryl/heteroaryl boronic acids) to extend the aromatic system, or Buchwald-Hartwig aminations to install complex, sterically hindered amines that cannot be coupled via standard SNAr.

Biological Relevance & Target Pathways

The 1,8-naphthyridine core is the defining structural feature of several generations of quinolone and naphthyridone antibiotics (e.g., Nalidixic acid, Enoxacin, Gemifloxacin) . Beyond antibacterial activity, derivatives synthesized from 2-Chloro-5-methyl-1,8-naphthyridine have demonstrated potent activity as dual inhibitors of alkaline phosphatase and carbonic anhydrase, which are implicated in bone disorders and rheumatoid arthritis .

Mechanism of Action: DNA Gyrase Inhibition

When functionalized into a mature fluoroquinolone or naphthyridone analog, the core intercalates into bacterial DNA and binds to the DNA Gyrase (Topoisomerase II) or Topoisomerase IV enzyme complexes.

Pathway A 1,8-Naphthyridine Derivative B Bacterial DNA Gyrase / Topo IV A->B Intercalation & Binding C DNA Cleavage Complex Stabilization B->C Prevents DNA Religation D Inhibition of DNA Replication C->D E Bacterial Cell Death (Bactericidal Effect) D->E

Mechanism of bactericidal action via DNA Gyrase/Topo IV inhibition.

The stabilization of the DNA cleavage complex prevents the religation of the DNA strands, leading to double-strand breaks, replication arrest, and rapid bacterial cell death.

Validated Experimental Protocol: Buchwald-Hartwig Amination

To ensure scientific integrity, the following protocol describes a self-validating system for the Buchwald-Hartwig amination of 2-Chloro-5-methyl-1,8-naphthyridine. This method is optimized to overcome the inherent sluggishness of coupling electron-deficient heteroaryl chlorides with sterically hindered secondary amines.

Rationale for Reagent Selection (Causality)
  • Catalyst (Pd2(dba)3): Provides a stable source of Pd(0) necessary for the initial oxidative addition into the strong C-Cl bond.

  • Ligand (Xantphos or BrettPhos): Bidentate ligands like Xantphos enforce a cis-geometry on the Pd center, accelerating the reductive elimination step and preventing competitive β -hydride elimination.

  • Base (Cs2CO3): A mild, non-nucleophilic base is chosen over NaOtBu to prevent competitive SNAr substitution by the alkoxide, which would yield an unwanted ether byproduct.

  • Solvent (1,4-Dioxane): Allows for high-temperature reflux (100-110 °C) required to drive the catalytic cycle, while maintaining reagent solubility.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Equip a 20 mL Schlenk tube or a microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with inert Argon gas (repeat 3 times) to ensure the complete exclusion of oxygen, which rapidly degrades Pd(0) catalysts.

  • Reagent Loading:

    • Add 2-Chloro-5-methyl-1,8-naphthyridine (1.0 equiv, 1.0 mmol, 178.6 mg).

    • Add the desired secondary amine (1.2 equiv, 1.2 mmol).

    • Add Cesium Carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol, 651.6 mg).

    • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equiv, 5 mol%, 45.8 mg) and Xantphos (0.10 equiv, 10 mol%, 57.8 mg).

  • Solvent Addition & Degassing:

    • Inject 5.0 mL of anhydrous, degassed 1,4-dioxane through the septum.

    • Sparge the solution with Argon for an additional 10 minutes. Self-Validation Check: The solution should transition to a deep red/purple hue, indicating the formation of the active Pd-ligand complex.

  • Reaction Execution:

    • Seal the vessel and heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

    • Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The disappearance of the starting material peak (m/z 179[M+H]+) and the appearance of the product mass confirms conversion.

  • Workup & Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black. Wash the pad with EtOAc (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2-amino-5-methyl-1,8-naphthyridine derivative.

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Source: Future Medicinal Chemistry / Taylor & Francis URL:[Link]

  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents Source: Oriental Journal of Chemistry URL:[Link]

  • [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase Source: PubMed Central (PMC) / NIH URL:[Link]

Foundational

Structural Elucidation and ¹H NMR Spectral Analysis of 2-Chloro-5-methyl-1,8-naphthyridine

Executive Summary & Pharmacological Relevance 1,8-Naphthyridine derivatives are privileged, electron-deficient heteroaromatic scaffolds that form the pharmacophoric core of numerous antimicrobial agents (e.g., nalidixic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

1,8-Naphthyridine derivatives are privileged, electron-deficient heteroaromatic scaffolds that form the pharmacophoric core of numerous antimicrobial agents (e.g., nalidixic acid) and experimental therapeutics targeting topoisomerase and adenosine receptors [1]. Within drug development pipelines, 2-Chloro-5-methyl-1,8-naphthyridine serves as a highly versatile synthetic intermediate. The 2-chloro moiety acts as an electrophilic center for facile Nucleophilic Aromatic Substitution (SNAr) to introduce diverse amines or thiols, while the 5-methyl group modulates the molecule's lipophilicity and provides a steric shield that can influence drug-target binding kinetics.

Understanding the exact ¹H Nuclear Magnetic Resonance (NMR) profile of this molecule is critical for researchers to confirm synthetic success, assess purity, and monitor downstream functionalization.

Mechanistic Elucidation of Substituent Effects

The ¹H NMR spectrum of 2-chloro-5-methyl-1,8-naphthyridine is governed by a complex interplay of inductive effects, resonance, and magnetic anisotropy inherent to the fused bicyclic system.

  • Electronegativity & The Alpha-Effect: The nitrogen atoms at positions 1 and 8 exert a profound inductive electron-withdrawing effect (-I). Protons alpha to these nitrogens (specifically H7) experience severe electron depletion, shifting their resonance significantly downfield into the 9.0+ ppm range.

  • Bond Fixation & Coupling Constants: Unlike benzene, the 1,8-naphthyridine system exhibits partial bond fixation. The C3–C4 bond possesses higher double-bond character, resulting in a larger ortho coupling constant ( J3,4​≈8.4 Hz). Conversely, the C6–C7 bond behaves more like the alpha-beta bond in a standard pyridine ring, yielding a noticeably smaller coupling constant ( J6,7​≈4.3 Hz) [2].

  • The Peri-Effect: The spatial proximity (peri-position) of the C5-methyl group to the H4 proton induces a steric compression and localized magnetic deshielding effect, pushing the H4 resonance further downfield than would be expected in an unsubstituted naphthyridine.

Substituent_Effects Core 1,8-Naphthyridine Core N_Atoms N1 & N8 Atoms (Inductive Withdrawal) Core->N_Atoms Cl_Sub 2-Chloro Group (Inductive Deshielding) Core->Cl_Sub Me_Sub 5-Methyl Group (Steric/Peri-Effect) Core->Me_Sub H7_Shift H7 Shift: ~9.1 ppm (Strongly Deshielded) N_Atoms->H7_Shift Alpha Effect H3_Shift H3 Shift: ~7.5 ppm (Aromatic Region) Cl_Sub->H3_Shift Ortho Effect H4_Shift H4 Shift: ~8.4 ppm (Peri-Deshielded) Me_Sub->H4_Shift Spatial Compression

Diagram 1: Logical relationship of substituent electronic/steric effects on ¹H NMR chemical shifts.

Quantitative ¹H NMR Spectral Data

Based on empirical data from analogous 2-chloro-1,8-naphthyridine systems and first-principles NMR theory [2], the quantitative ¹H NMR assignments (at 400 MHz in CDCl₃) are structured below. The molecule contains 5 distinct proton environments.

Table 1: ¹H NMR Assignments for 2-Chloro-5-methyl-1,8-naphthyridine

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
H7 9.05 – 9.15Doublet (d)1H4.3Highly deshielded due to the adjacent N8 atom (alpha position) and ring current.
H4 8.30 – 8.45Doublet (d)1H8.4Deshielded by the extended conjugation and the peri-effect from the C5-methyl group.
H3 7.45 – 7.55Doublet (d)1H8.4Ortho to the electronegative chlorine atom; exhibits a typical aromatic shift.
H6 7.30 – 7.40Doublet (d)1H4.3Beta to the N8 atom; relatively shielded compared to H7. Only coupled to H7.
C5-CH₃ 2.65 – 2.80Singlet (s)3H-Benzylic-type methyl group, slightly deshielded by the electron-deficient heteroaromatic ring.

Experimental Workflow: Self-Validating NMR Acquisition

To ensure high-fidelity, reproducible data that meets the rigorous standards of pharmaceutical regulatory filings, the following self-validating protocol must be used for sample preparation and acquisition.

Step-by-Step Methodology
  • Sample Preparation & Filtration:

    • Action: Dissolve 10–15 mg of high-purity (>95%) 2-chloro-5-methyl-1,8-naphthyridine in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: This concentration provides an optimal signal-to-noise ratio without causing viscosity-induced line broadening.

    • Validation: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Removing paramagnetic particulates and undissolved aggregates prevents magnetic susceptibility gradients, ensuring sharp, symmetrical peaks.

  • Internal Standardization:

    • Action: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an absolute zero reference point (0.00 ppm), eliminating chemical shift drift caused by temperature fluctuations or solvent batch variations.

  • Spectrometer Calibration (Locking & Shimming):

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium resonance of CDCl₃ (7.26 ppm). Perform iterative gradient shimming (Z1 through Z4).

    • Validation: The protocol is self-validated when the TMS peak achieves a linewidth at half-maximum (FWHM) of < 1.0 Hz. If the linewidth exceeds this, re-shim to prevent the masking of the fine 4.3 Hz J6,7​ coupling.

  • Pulse Sequence Execution:

    • Action: Execute a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.0–1.5 seconds and acquire 16–32 scans.

    • Causality: A sufficient D1 delay ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the C5-methyl group, guaranteeing accurate integration values crucial for structural confirmation.

  • Data Processing:

    • Action: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation (FT). Manually phase the spectrum to ensure pure absorptive line shapes and apply a polynomial baseline correction.

NMR_Workflow A 1. Sample Preparation (10-15 mg in 0.6 mL CDCl3) B 2. Internal Standardization (0.03% v/v TMS added) A->B C 3. Spectrometer Setup (Lock & Shim to <1.0 Hz FWHM) B->C D 4. Pulse Sequence Execution (zg30, D1=1.5s, ns=16) C->D E 5. Data Processing (FT, Phase & Baseline Correction) D->E

Diagram 2: Step-by-step experimental workflow for self-validating NMR acquisition.

References

  • Sachdeva, et al. "Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity." Journal of Applied Pharmaceutical Science 5 (07); 2015: 053-059. 1

  • "Journal of the American Chemical Society, 2015, vol. 137, # 8, p. 2996." (Cited via Bidepharm analytical standards for 2-chloro-1,8-naphthyridine baseline shifts). 2

Sources

Exploratory

The 1,8-Naphthyridine Scaffold in Modern Drug Discovery: Mechanistic Insights and Biological Activities

Introduction: The Privileged Heterocyclic Scaffold 1,8-Naphthyridines represent a highly versatile class of nitrogen-containing heterocycles. Historically anchored by the discovery of nalidixic acid in 1962, this scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Heterocyclic Scaffold

1,8-Naphthyridines represent a highly versatile class of nitrogen-containing heterocycles. Historically anchored by the discovery of nalidixic acid in 1962, this scaffold has evolved from a first-generation urinary tract infection treatment into a "privileged scaffold" in medicinal chemistry[1]. The rigid, planar structure, coupled with the unique electronic distribution of the two nitrogen atoms, facilitates robust non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with diverse biological targets[2]. Today, 1,8-naphthyridine derivatives are extensively investigated for their broad-spectrum antibacterial, anticancer, and anti-inflammatory activities[3].

Antibacterial Activity: Targeting the DNA Replisome

Mechanism of Action

The primary bactericidal mechanism of 1,8-naphthyridine derivatives (and their fluoroquinolone descendants) is the inhibition of bacterial type II topoisomerases—specifically DNA gyrase (topoisomerase II) in Gram-negative bacteria and topoisomerase IV in Gram-positive strains[4]. These enzymes are essential for managing DNA topology during replication. The naphthyridine core intercalates into the DNA cleavage site while simultaneously coordinating with a magnesium ion (Mg2+) in the enzyme's active site, stabilizing the DNA-enzyme cleavage complex. This stabilization prevents DNA religation, leading to lethal double-strand breaks and rapid bacterial cell death[5].

AntibacterialMechanism N1 1,8-Naphthyridine Derivative N2 Bacterial Cell Entry (Porin Channels) N1->N2 N3 DNA Gyrase / Topo IV Binding (Mg2+ Mediated) N2->N3 N4 Stabilization of Cleavage Complex N3->N4 N5 Double-Strand DNA Breaks N4->N5 N6 Bactericidal Effect (Cell Death) N5->N6

Mechanism of 1,8-naphthyridine-mediated DNA gyrase inhibition.

Experimental Workflow: In Vitro DNA Gyrase Supercoiling Assay

To empirically validate the inhibitory potency of novel 1,8-naphthyridines, the DNA gyrase supercoiling assay is the gold standard. This protocol is designed as a self-validating system to ensure that observed inhibition is target-specific and not an artifact of compound aggregation.

Step-by-Step Methodology:

  • Substrate Preparation: Utilize relaxed pBR322 plasmid DNA. Causality: DNA gyrase introduces negative supercoils into relaxed DNA. Starting with relaxed plasmids allows for clear electrophoretic separation between the substrate and the supercoiled product.

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 DNA, 1X Gyrase Reaction Buffer (containing 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP), and the test 1,8-naphthyridine derivative (titrated from 0.1 to 100 µM in 1% DMSO). Causality: ATP is strictly required because DNA supercoiling is an energy-dependent process. MgCl2 is critical as the naphthyridine-enzyme interaction is heavily Mg2+-dependent.

  • Enzyme Addition & Incubation: Add 1 Unit of purified E. coli DNA gyrase. Incubate at 37°C for 30 minutes. Include a positive control (Nalidixic acid or Ciprofloxacin) and a negative vehicle control (1% DMSO). Causality: Controls establish the maximum and minimum supercoiling baselines, validating the assay's dynamic range and confirming enzyme viability.

  • Reaction Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS. Causality: SDS denatures the enzyme, halting the reaction instantly and preventing further DNA topological changes during sample handling.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide. Causality: Supercoiled DNA is more compact and migrates faster through the agarose matrix than relaxed DNA, allowing for clear visual and densitometric quantification of IC50 values.

Quantitative Data: Antibacterial Efficacy

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Substituted 1,8-Naphthyridines vs. Standard Drugs[4][5].

Compound / DerivativeTarget OrganismMIC (µg/mL)Mechanism / Notes
Nalidixic Acid (Standard) Escherichia coli4.0 - 8.0First-generation DNA gyrase inhibitor.
Enoxacin Pseudomonas aeruginosa0.5 - 1.0Piperazine-substituted; broad-spectrum.
3-TNB Derivative Staphylococcus aureus>1024Poor standalone; acts as a synergistic modulator.
Gemifloxacin Streptococcus pneumoniae0.015 - 0.06Dual targeting (Gyrase & Topo IV).

Anticancer Activity: Beyond Antibiotics

Mechanism of Action

Recent medicinal chemistry efforts have repurposed the 1,8-naphthyridine scaffold for oncology. The structural planarity allows these derivatives to act as DNA intercalators and human topoisomerase II poisons[6]. Furthermore, specific substitutions (e.g., at the C-7 or N-1 positions) shift the binding affinity towards receptor tyrosine kinases (RTKs) such as EGFR, c-Met, and casein kinase 2, blocking downstream oncogenic signaling pathways[7].

AnticancerPathway C1 Substituted 1,8-Naphthyridine C2 Human Topo II Inhibition C1->C2 C3 RTK Inhibition (EGFR / c-Met) C1->C3 C4 DNA Damage Response (p53 Activation) C2->C4 C5 PI3K/AKT/mTOR Pathway Blockade C3->C5 C6 Apoptosis & Cell Cycle Arrest C4->C6 C5->C6

Dual anticancer mechanisms of 1,8-naphthyridines targeting Topo II and RTKs.

Experimental Workflow: Topoisomerase II Decatenation Assay

To distinguish human Topo II inhibition from general DNA intercalation, the decatenation assay is utilized.

Step-by-Step Methodology:

  • Substrate Selection: Use kinetoplast DNA (kDNA), which consists of highly catenated (interlocked) DNA networks. Causality: Human Topo II is uniquely capable of decatenating kDNA into individual minicircles. This provides a highly specific functional readout distinct from simple supercoiling.

  • Reaction Setup: Mix 200 ng of kDNA with 1X Topo II reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol) and the naphthyridine derivative. Causality: The high KCl concentration mimics physiological ionic strength, ensuring binding specificity and preventing non-specific electrostatic interactions.

  • Enzyme Addition: Add 1-2 Units of human Topoisomerase IIα. Incubate at 37°C for 45 minutes. Include Etoposide as a positive control. Causality: Etoposide is a known Topo II poison; its inclusion validates the assay's sensitivity to clinically relevant inhibitors.

  • Termination & Extraction: Stop the reaction with 1% SDS and 50 mM EDTA, followed by proteinase K digestion. Causality: Proteinase K degrades the covalently trapped Topo II, releasing the DNA fragments for accurate electrophoretic migration.

  • Analysis: Separate the products on a 1% agarose gel containing ethidium bromide. Causality: Catenated kDNA remains in the loading well due to its massive size, while decatenated minicircles migrate rapidly. The disappearance of the minicircle band indicates Topo II inhibition.

Quantitative Data: Anticancer Cytotoxicity

Table 2: Cytotoxic Profiling (IC50) of 1,8-Naphthyridine Derivatives Across Human Cancer Cell Lines[8][9].

Compound ClassCell LineIC50 (µM)Primary Target
1,4-dihydro-4-oxo derivatives MCF-7 (Breast)2.1 - 4.5Topoisomerase II
3-Phenyl-1,8-naphthyridin-2-one A549 (Lung)1.8 - 3.2EGFR / Kinase
2-Amino-7-methyl derivatives HeLa (Cervical)5.0 - 8.4DNA Intercalation
Etoposide (Standard) MCF-7 (Breast)1.5 - 2.0Topoisomerase II

Structure-Activity Relationship (SAR) & QSAR Insights

The rational design of 1,8-naphthyridines relies heavily on Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies utilize multiple linear regression to correlate molecular descriptors (steric, electronic, and lipophilic properties) with biological activity[8].

Key SAR Findings:

  • N-1 Position: Alkyl or cyclopropyl substitutions enhance cell permeability and are critical for antibacterial activity. In anticancer derivatives, bulky aromatic groups (e.g., thiazolyl) at N-1 improve binding affinity to the Topo II ATP-binding domain[9].

  • C-3 Position: A carboxylic acid group is indispensable for DNA gyrase inhibition (coordinating Mg2+). For anticancer agents, replacing the carboxyl group with bioisosteres (like oxadiazoles) reduces bacterial targeting while enhancing cytotoxicity against eukaryotic cells[5].

  • C-7 Position: Piperazine or pyrrolidine rings at C-7 significantly improve the pharmacokinetic profile, expanding the spectrum to Gram-positive bacteria and enhancing tumor tissue penetration[10].

QSARWorkflow S1 Scaffold Selection (1,8-Naphthyridine) S2 Molecular Descriptor Calculation S1->S2 S3 MLR Modeling & QSAR Prediction S2->S3 S4 In Silico Docking (Topo II / Kinases) S3->S4 S5 In Vitro Validation (Assays & MIC/IC50) S4->S5 S6 Lead Optimization S5->S6 S6->S1 SAR Feedback

QSAR and in vitro validation workflow for naphthyridine lead optimization.

Conclusion

The 1,8-naphthyridine scaffold remains a cornerstone of modern drug discovery. By systematically manipulating its substitutions, researchers can fine-tune its biological activity from potent antibacterial agents targeting DNA gyrase to selective anticancer therapeutics inhibiting human Topoisomerase II and receptor tyrosine kinases. The integration of robust QSAR modeling with rigorous, self-validating in vitro assays ensures the continuous evolution of this privileged structure into next-generation clinical candidates.

References

  • Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature. Egyptian Journal of Chemistry. 6

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. 4

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. 5

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed - NIH. 7

  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. Oriental Journal of Chemistry.1

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed - NIH. 3

  • 1,8-Naphthyridine-2,7-diamine | Research Building Block. BenchChem. 2

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents. Journal of Bio-X Research - MedNexus. 8

  • Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. BenchChem. 9

  • 7-Methyl-1,8-naphthyridin-2-amine | Research Chemical. BenchChem. 10

Sources

Foundational

starting materials for 2-Chloro-5-methyl-1,8-naphthyridine synthesis

An in-depth technical guide detailing the starting materials, mechanistic rationale, and step-by-step synthetic protocols for the preparation of 2-Chloro-5-methyl-1,8-naphthyridine. Executive Summary The 1,8-naphthyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the starting materials, mechanistic rationale, and step-by-step synthetic protocols for the preparation of 2-Chloro-5-methyl-1,8-naphthyridine.

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents (e.g., nalidixic acid, enoxacin) and selective kinase inhibitors[1][2]. Specifically, 2-chloro-5-methyl-1,8-naphthyridine (CAS: 33760-81-5)[3] serves as a highly versatile synthetic intermediate. The C2-chlorine atom provides an orthogonal handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, while the C5-methyl group allows for downstream functionalization or specific steric interactions within target binding pockets[4].

Mechanistic Rationale & Retrosynthetic Analysis

The construction of the 1,8-naphthyridine core relies on the precise annulation of a functionalized pyridine ring. Retrosynthetically, 2-chloro-5-methyl-1,8-naphthyridine is derived from the deoxychlorination of 5-methyl-1,8-naphthyridin-2(1H)-one. This lactam intermediate is synthesized via a modified Pechmann-type condensation (often related to the Skraup reaction) between 2-amino-4-methylpyridine and a C3-bis-electrophile, typically generated in situ from malic acid[5].

Retrosynthesis Target 2-Chloro-5-methyl- 1,8-naphthyridine Intermediate 5-Methyl-1,8- naphthyridin-2(1H)-one Target->Intermediate POCl3 (Deoxychlorination) SM1 2-Amino-4- methylpyridine Intermediate->SM1 H2SO4 (Condensation) SM2 Malic Acid Intermediate->SM2

Retrosynthetic disconnection of 2-Chloro-5-methyl-1,8-naphthyridine.

Mechanistic Causality: The regioselective annulation is driven by the intrinsic electronic properties of 2-amino-4-methylpyridine. In the presence of concentrated sulfuric acid, malic acid undergoes dehydration and decarbonylation to yield malonic semialdehyde. The exocyclic amine of 2-amino-4-methylpyridine attacks the highly electrophilic carboxylic acid/aldehyde moiety of the semialdehyde to form an amide/imine. Subsequent intramolecular electrophilic aromatic substitution occurs exclusively at the C3 position of the pyridine ring—the most nucleophilic site ortho to the amine—forming the C4-C4a bond and completing the 1,8-naphthyridine core[5].

Core Starting Materials

To ensure a self-validating and reproducible system, the following stoichiometric ratios and core materials are required for the synthetic sequence:

Chemical NameRole in SynthesisCAS NumberMolecular WeightEquivalents
2-Amino-4-methylpyridine Primary Substrate695-34-1108.14 g/mol 1.0 eq
DL-Malic Acid C3-Bis-electrophile Source6915-15-7134.09 g/mol 1.2 - 1.5 eq
Sulfuric Acid (98%) Solvent & Dehydrating Agent7664-93-998.08 g/mol Excess (Solvent)
Phosphorus Oxychloride Deoxychlorinating Agent10025-87-3153.33 g/mol 5.0 - 10.0 eq

Step-by-Step Experimental Protocols

The following protocols have been designed to maximize yield while mitigating the risks associated with highly exothermic steps.

Protocol A: Synthesis of 5-Methyl-1,8-naphthyridin-2(1H)-one
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, thoroughly mix 2-amino-4-methylpyridine (1.0 eq) and DL-malic acid (1.5 eq) as dry solids.

  • Acid Addition (Critical Step): Submerge the flask in an ice-water bath. Slowly add concentrated sulfuric acid (approx. 5-10 volumes relative to the pyridine substrate) dropwise. Causality Note: The addition must be strictly temperature-controlled. H₂SO₄ acts as both the solvent and the dehydrating agent; rapid addition will cause uncontrolled exotherms, leading to the charring of malic acid and degradation of the substrate.

  • Annulation: Once the addition is complete, remove the ice bath and heat the reaction mixture to 100–110 °C for 3 to 4 hours. Causality Note: Elevated temperature is required to drive the decarbonylation of malic acid into malonic semialdehyde and force the subsequent dehydrative cyclization.

  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the highly acidic solution to pH 7 using aqueous ammonium hydroxide (NH₄OH). The intermediate, 5-methyl-1,8-naphthyridin-2(1H)-one, will precipitate as an off-white to pale yellow solid. Filter, wash with cold water, and dry thoroughly in vacuo.

Protocol B: Deoxychlorination to 2-Chloro-5-methyl-1,8-naphthyridine
  • Activation: Suspend the thoroughly dried 5-methyl-1,8-naphthyridin-2(1H)-one in neat phosphorus oxychloride (POCl₃, 5-10 eq). Causality Note: The lactam tautomerizes to the lactim (hydroxy) form, which attacks POCl₃ to form a highly reactive phosphorodichloridate leaving group.

  • Chlorination: Heat the suspension to reflux (approx. 105 °C) for 2 to 3 hours under an inert atmosphere until the starting material is fully consumed (monitored by TLC).

  • Workup: Cool the mixture and remove the excess POCl₃ in vacuo. Causality Note: Removing excess POCl₃ before the aqueous quench prevents violent, uncontrolled exothermic hydrolysis.

  • Quench & Extraction: Carefully pour the concentrated residue over ice-water. Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography to yield pure 2-chloro-5-methyl-1,8-naphthyridine[3][6].

Workflow Step1 1. Pechmann-Type Condensation Mix 2-Amino-4-methylpyridine & Malic Acid in conc. H2SO4 Heat to 110°C for 3-4 h Step2 2. Intermediate Isolation Quench over ice, neutralize to pH 7 Filter 5-methyl-1,8-naphthyridin-2(1H)-one Step1->Step2 Workup Step3 3. Deoxychlorination Suspend intermediate in neat POCl3 Reflux at 105°C for 2-3 h Step2->Step3 Dry thoroughly Step4 4. Final Workup Concentrate in vacuo, quench over ice Extract with DCM, purify via chromatography Step3->Step4 Reaction complete Target Pure 2-Chloro-5-methyl-1,8-naphthyridine Step4->Target Isolate

Step-by-step experimental workflow for the synthesis process.

Analytical Validation & Self-Validating Systems

To ensure the integrity of the synthetic workflow, rigorous analytical validation is required at each step:

  • Intermediate Validation (NMR): The ¹H NMR spectrum of 5-methyl-1,8-naphthyridin-2(1H)-one should display a distinct singlet at ~2.6 ppm corresponding to the C5-methyl group. The newly formed C3 and C4 protons typically appear as a pair of doublets (J ≈ 9.5 Hz) in the aromatic region, confirming the successful annulation.

  • Final Product Validation (NMR/MS): Upon conversion to 2-chloro-5-methyl-1,8-naphthyridine, the lactam N-H proton signal (typically >11.0 ppm) will disappear. The C3 and C4 doublets will shift downfield due to the restoration of full aromaticity in the naphthyridine core and the electron-withdrawing effect of the newly introduced chlorine atom. Mass spectrometry should confirm the expected molecular ion[M+H]⁺ with the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

References

  • Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues. PMC - NIH.[Link]

  • Brown, E. V. (1965). The Skraup Reaction with 2-Aminopyridines. Synthesis of 1,8-Naphthyridines. Journal of Organic Chemistry, 30(5), 1607-1609.[Link]

Sources

Exploratory

Electrophilic Substitution Reactions of 2-Chloro-5-methyl-1,8-naphthyridine: Mechanisms, Methodologies, and Applications

Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents (e.g., nalidixic acid, enoxacin) and targeted therapeutics[1]. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents (e.g., nalidixic acid, enoxacin) and targeted therapeutics[1]. However, functionalizing this bicyclic system via electrophilic aromatic substitution (EAS) presents a significant synthetic challenge due to the severe electron deficiency of the fused pyridine rings. This technical guide explores the regioselective electrophilic substitution of 2-Chloro-5-methyl-1,8-naphthyridine , detailing how its specific substitution pattern overcomes the inherent inertness of the naphthyridine core to enable highly targeted C-6 functionalization.

Structural & Electronic Profiling: The Regioselectivity Paradigm

The 1,8-naphthyridine core is highly deactivated toward electrophilic attack. The alpha (C-2, C-7) and gamma (C-4, C-5) positions are profoundly electron-deficient due to the electronegativity of the adjacent nitrogen atoms. Consequently, EAS on unsubstituted naphthyridines, when it occurs, is strictly limited to the beta positions (C-3 and C-6)[2].

In 2-chloro-5-methyl-1,8-naphthyridine, the pre-existing substituents dictate a highly specific regiochemical outcome:

  • The 2-Chloro Group: Exerts a strong electron-withdrawing inductive effect (-I), further deactivating the adjacent ring. While it possesses a weak resonance-donating effect (+R) that technically directs electrophiles to the ortho (C-3) position, the overall pi-electron density at C-3 remains exceedingly low.

  • The 5-Methyl Group: Acts as a strong activating group via inductive electron donation (+I) and hyperconjugation. Positioned at C-5, it strongly directs electrophilic attack to its ortho position (C-6)[3].

Causality Insight: The synergistic intersection of the inherent beta-position preference of the naphthyridine core and the powerful ortho-directing activation of the 5-methyl group makes C-6 the overwhelmingly favored site for EAS.

ElectronicProfile Core 2-Chloro-5-methyl- 1,8-naphthyridine C5_Me 5-Methyl Group (+I, Hyperconjugation) Core->C5_Me bears C2_Cl 2-Chloro Group (-I Deactivation) Core->C2_Cl bears C6_Pos C-6 Position (Primary EAS Site) C5_Me->C6_Pos Strong Ortho-Activation C3_Pos C-3 Position (Secondary EAS Site) C2_Cl->C3_Pos Weak Ortho-Activation Electrophilic Attack\n(Nitration/Halogenation) Electrophilic Attack (Nitration/Halogenation) C6_Pos->Electrophilic Attack\n(Nitration/Halogenation) Favored Pathway

Fig 1: Electronic directing effects in 2-Chloro-5-methyl-1,8-naphthyridine governing EAS regioselectivity.

Core Electrophilic Substitution Workflows

Nitration Dynamics

Standard nitrating mixtures (e.g., HNO₃/H₂SO₄) are completely ineffective for 1,8-naphthyridines. The highly acidic environment leads to the immediate formation of a dicationic naphthyridinium salt, which drains the pi-electron cloud and halts electrophilic attack. To bypass this, nitration is executed using an acetyl nitrate system (HNO₃ in acetic anhydride) at 0°C. This generates the nitronium ion (NO₂⁺) in a non-protonating environment, allowing exclusive substitution at the C-6 position[3].

Halogenation Patterns

Electrophilic halogenation similarly targets the C-6 position. Bromination is achieved using elemental bromine (Br₂) catalyzed by a Lewis acid (e.g., FeBr₃) in a non-polar solvent[3]. Iodination can be performed using molecular iodine (I₂) or N-iodosuccinimide (NIS) under mild conditions, yielding highly active antimicrobial derivatives[4].

NitrationMechanism Step1 Starting Material 2-Chloro-5-methyl-1,8-naphthyridine Step3 Electrophilic Attack Formation of Wheland Intermediate at C-6 Step1->Step3 Reacts with Step2 Electrophile Generation HNO3 + Ac2O → Acetyl Nitrate (NO2+ source) Step2->Step3 Supplies NO2+ Step4 Rearomatization Deprotonation at C-6 Step3->Step4 Fast (Restores aromaticity) Step5 Product 2-Chloro-5-methyl-6-nitro-1,8-naphthyridine Step4->Step5 Quench & Isolation

Fig 2: Workflow and mechanistic pathway for the regioselective C-6 nitration using acetyl nitrate.

Comparative Quantitative Data

The following table summarizes the optimized reaction conditions and expected yields for the electrophilic substitution of 2-chloro-5-methyl-1,8-naphthyridine at the C-6 position.

Reaction TypeElectrophile SourceCatalyst / SolventTemp (°C)Primary SiteExpected Yield (%)
Nitration Fuming HNO₃ / Ac₂OAcetic Anhydride0 - 5C-675 - 82
Bromination Br₂FeBr₃ / CHCl₃25 - 60C-668 - 74
Chlorination SO₂Cl₂UV / DCM20C-660 - 65
Iodination I₂ / NISTFA / MeCN80C-655 - 62

Self-Validating Experimental Methodologies

Protocol A: Regioselective Nitration (Synthesis of 2-Chloro-5-methyl-6-nitro-1,8-naphthyridine)
  • Preparation of Nitrating Agent: Cool 10 mL of acetic anhydride to 0°C in an ice-salt bath. Slowly add 2.5 mL of fuming nitric acid dropwise over 15 minutes.

    • Causality: Premature mixing at room temperature can lead to a violent thermal runaway. Keeping the system at 0°C prevents the oxidation of the naphthyridine nitrogens (N-oxide formation).

  • Substrate Addition: Dissolve 10 mmol of 2-chloro-5-methyl-1,8-naphthyridine in 5 mL of cold acetic anhydride. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Stir the mixture at 0°C for 2 hours. Validate reaction completion via TLC (Hexane:Ethyl Acetate 7:3); the highly polar nitro product will exhibit a lower Rf value than the starting material.

  • Quenching & Isolation: Pour the reaction mixture over 50 g of crushed ice. Slowly neutralize the acetic acid by adding saturated aqueous NaHCO₃ until pH 7 is reached.

    • Causality: Strong bases (e.g., NaOH) must be strictly avoided during quenching to prevent the nucleophilic displacement of the labile 2-chloro group by hydroxide ions.

  • Purification: Filter the resulting yellow precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure C-6 nitro derivative.

Protocol B: Electrophilic Bromination (Synthesis of 6-Bromo-2-chloro-5-methyl-1,8-naphthyridine)
  • System Setup: In an oven-dried flask shielded from light (wrapped in aluminum foil), dissolve 10 mmol of the substrate in 20 mL of anhydrous chloroform (CHCl₃).

    • Causality: Dark conditions are mandatory to prevent radical bromination at the benzylic 5-methyl group, ensuring strictly electrophilic aromatic substitution at the C-6 position.

  • Catalyst Activation: Add 0.5 mmol of anhydrous FeBr₃.

    • Causality: The Lewis acid is required to polarize the Br-Br bond sufficiently to attack the deactivated naphthyridine ring, even with the 5-methyl activation.

  • Bromine Addition: Dissolve 11 mmol of Br₂ in 5 mL of CHCl₃ and add dropwise over 30 minutes at room temperature.

  • Reflux & Quench: Heat the mixture to 60°C for 4 hours. Cool to room temperature and quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted bromine. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

Downstream Applications in Medicinal Chemistry

The functionalization of the C-6 position opens critical pathways for drug discovery. For instance, the C-6 nitro group can be catalytically reduced to an amine, providing a handle for amide coupling to generate immunomodulatory agents. Alternatively, the C-6 bromo derivative is an ideal substrate for Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings. The presence of these functional groups, combined with the inherent properties of the naphthyridine core, has been shown to drastically enhance antitubercular, antibacterial, and antifungal activities against resistant strains[1],[5].

References

  • Antimicrobial Activity of Naphthyridine Derivatives Pharmaceuticals (Basel) / PMC - NIH URL:[Link]

  • A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity Russian Journal of General Chemistry / ResearchGate URL:[Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Synthetic Communications / Taylor & Francis URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of 2-Chloro-5-methyl-1,8-naphthyridine

Introduction and Strategic Rationale The 1,8-naphthyridine scaffold is a privileged pharmacophore prevalent in numerous kinase inhibitors, antimicrobial agents, and immunomodulatory drugs. Specifically, 2-Chloro-5-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore prevalent in numerous kinase inhibitors, antimicrobial agents, and immunomodulatory drugs. Specifically, 2-Chloro-5-methyl-1,8-naphthyridine (CAS: 33760-81-5)[1] serves as a critical electrophilic intermediate for synthesizing 2-amino-substituted naphthyridine derivatives.

Traditional nucleophilic aromatic substitution (SNAr) on the 1,8-naphthyridine core often requires harsh conditions (high temperatures, neat amine) and suffers from limited substrate scope, particularly with sterically hindered or electronically deactivated amines. The Buchwald-Hartwig cross-coupling provides a mild, highly efficient alternative, enabling the construction of C(sp2)–N bonds with exquisite chemoselectivity and functional group tolerance[2][3].

This application note details the optimized protocols, mechanistic rationale, and empirical data for the palladium-catalyzed amination of 2-Chloro-5-methyl-1,8-naphthyridine, designed for scale-up and high-throughput medicinal chemistry workflows.

Mechanistic Insights & Causality

The Buchwald-Hartwig amination operates via a well-characterized Pd(0)/Pd(II) catalytic cycle[2][4][5]. Understanding the causality of each step is critical for troubleshooting and optimization:

  • Pre-catalyst Activation : The Pd(II) pre-catalyst (e.g., Pd(OAc)2) is reduced in situ to the active Pd(0)Ln species by the amine or the phosphine ligand[4].

  • Oxidative Addition : The electron-rich Pd(0) inserts into the C–Cl bond of 2-Chloro-5-methyl-1,8-naphthyridine. Naphthyridines are electron-deficient heteroaromatics, which accelerates this step compared to unactivated chlorobenzenes. However, the presence of coordinating nitrogen atoms on the naphthyridine ring can poison the catalyst if the ligand is not sufficiently bulky or strongly coordinating.

  • Amine Coordination & Deprotonation : The amine binds to the Pd(II) center. A stoichiometric base (e.g., NaOtBu or Cs2CO3) deprotonates the amine, forming a palladium-amido complex[4][5]. The choice of base is dictated by the functional group tolerance required; NaOtBu is highly reactive but can cause side reactions with sensitive esters, whereas Cs2CO3 is milder.

  • Reductive Elimination : The C–N bond is formed, releasing the 2-amino-5-methyl-1,8-naphthyridine product and regenerating the Pd(0) catalyst[2][5]. Bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) or bidentate ligands (e.g., BINAP, Xantphos) enforce a steric environment that accelerates reductive elimination and prevents the formation of inactive palladium dimers[2][3].

Optimization Data & Catalyst Selection

High-throughput experimentation (HTE) reveals that ligand selection heavily depends on the nature of the nucleophile (primary vs. secondary amine)[4][6].

Table 1: Catalyst and Condition Optimization for 2-Chloro-5-methyl-1,8-naphthyridine
Catalyst SystemLigandBaseSolventAmine TypeYield (%)Causal Rationale
Pd2(dba)3 (2 mol%)BINAP (4 mol%)NaOtBuTolueneSecondary (Cyclic)88%Bidentate BINAP prevents Pd-dimerization; excellent for morpholine/piperidine derivatives[2].
Pd(OAc)2 (2 mol%)Xantphos (4 mol%)Cs2CO31,4-DioxanePrimary (Anilines)82%Xantphos provides a wide bite angle, suppressing β-hydride elimination[6].
Pd pre-catalystBrettPhosLiHMDSTHFPrimary (Aliphatic)91%BrettPhos is highly optimized for primary amines, preventing bis-arylation[4].
Pd(OAc)2 (5 mol%)P(o-tol)3NaOtBuTolueneSecondary (Acyclic)45%First-generation ligand; insufficient steric bulk leads to catalyst deactivation by the naphthyridine nitrogens[3][4].

Experimental Protocols

Protocol A: Coupling with Secondary Amines (BINAP System)

Self-validating check: The reaction mixture should transition from a dark red/purple (Pd2(dba)3) to a homogeneous yellow/orange solution upon active catalyst formation.

Reagents:

  • 2-Chloro-5-methyl-1,8-naphthyridine (1.0 equiv, 1.0 mmol, 178.6 mg)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%, 18.3 mg)

  • rac-BINAP (0.04 equiv, 4 mol%, 24.9 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Solid Addition: Add 2-Chloro-5-methyl-1,8-naphthyridine, Pd2(dba)3, BINAP, and NaOtBu to the tube.

  • Inert Atmosphere: Evacuate the tube and backfill with argon (repeat 3 times) to ensure rigorous exclusion of oxygen, which rapidly oxidizes the active Pd(0) species.

  • Liquid Addition: Add anhydrous toluene and the secondary amine via syringe through a septum.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 90 °C for 8–12 hours. Monitor the reaction via TLC or LC-MS until the complete disappearance of the starting material.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure 2-amino-5-methyl-1,8-naphthyridine derivative.

Workflow Visualization

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-Cl) Pd0->OxAdd 2-Chloro-5-methyl- 1,8-naphthyridine PdII_Complex Pd(II) Aryl-Halide Complex OxAdd->PdII_Complex AmineCoord Amine Coordination & Base Deprotonation PdII_Complex->AmineCoord Amine + Base PdII_Amido Pd(II) Aryl-Amido Complex AmineCoord->PdII_Amido - Base-HCl RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Amino-5-methyl- 1,8-naphthyridine RedElim->Product Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The Buchwald–Hartwig Amination After 25 Years." Chemical Reviews (via ResearchGate). Available at:[Link]

  • National Institutes of Health (PMC). "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination..." NIH.gov. Available at:[Link]

Sources

Application

Application Note: 2-Chloro-5-methyl-1,8-naphthyridine as a Privileged Building Block in Organic Synthesis and Supramolecular Chemistry

Executive Summary The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum antibacterial, antiviral, and antitumor activities [2]. Within this class, 2-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum antibacterial, antiviral, and antitumor activities [2]. Within this class, 2-Chloro-5-methyl-1,8-naphthyridine (CAS: 33760-81-5) serves as an exceptionally versatile synthetic building block. The electron-deficient nature of the naphthyridine core, combined with the strong inductive withdrawal from the adjacent nitrogen atom, renders the C2-chlorine bond highly susceptible to both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for utilizing 2-chloro-5-methyl-1,8-naphthyridine to construct complex supramolecular hydrogen-bonding motifs and extended conjugated heteroaromatic systems.

Mechanistic Insights & Reactivity Profile

The reactivity of 2-chloro-5-methyl-1,8-naphthyridine is dictated by its electronic topology. The nitrogen atom at position 1 acts as an electron sink, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the adjacent C2 position. This facilitates the oxidative addition of low-valent palladium (Pd0) species, a critical first step in cross-coupling reactions.

Furthermore, the 5-methyl group provides a mild electron-donating effect that stabilizes the aromatic system without sterically hindering the C2 reaction center, while simultaneously increasing the lipophilicity of the resulting derivatives—a crucial parameter for cellular permeability in drug design.

ReactivityMap Core 2-Chloro-5-methyl- 1,8-naphthyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines/Heat Buchwald Buchwald-Hartwig Amidation Core->Buchwald Amides/Pd-Cat Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Aryl-B(OH)2/Pd-Cat Amines 2-Amino Derivatives (Antibacterial/Ligands) SNAr->Amines Amides 2-Amido Derivatives (Supramolecular H-Bonding) Buchwald->Amides Aryl 2-Aryl Derivatives (Optoelectronics/Fluorophores) Suzuki->Aryl

Reactivity map of 2-Chloro-5-methyl-1,8-naphthyridine in modern organic synthesis.

Application Workflow 1: Palladium-Catalyzed Buchwald-Hartwig Amidation

Causality and Design

Synthesizing 2-amido-1,8-naphthyridines is essential for generating quadruple hydrogen-bonding arrays (e.g., UPy-Napy motifs) used in supramolecular polymers [1]. Traditional SNAr with primary amides fails due to the poor nucleophilicity of the amide nitrogen and the harsh thermal conditions required, which often degrade the naphthyridine core.

To circumvent this, a Buchwald-Hartwig cross-coupling strategy is employed. The choice of Xantphos as the bidentate ligand is non-negotiable here: its large bite angle (~111°) forces the PdII intermediate into a cis-geometry. This spatial proximity drastically accelerates the rate-determining reductive elimination step, preventing off-target catalyst deactivation and suppressing the formation of undesired diamido-bridged dimers [1]. K2CO3 is selected as a mild base to neutralize the HCl byproduct without hydrolyzing the primary amide or the naphthyridine ring.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd + 2-Chloro-Naphthyridine Transmet Ligand Exchange (Amide Coordination) OxAdd->Transmet + Primary Amide/Base RedElim Reductive Elimination (C-N Bond Formation) Transmet->RedElim - HCl (Base neutralized) RedElim->Pd0 Catalyst Regeneration Product 2-Amido-5-methyl- 1,8-naphthyridine RedElim->Product

Palladium-catalyzed Buchwald-Hartwig amidation catalytic cycle for 1,8-naphthyridines.

Protocol: Synthesis of 2-Amido-5-methyl-1,8-naphthyridine

Reagents:

  • 2-Chloro-5-methyl-1,8-naphthyridine (1.0 equiv, 1.0 mmol)

  • Primary Amide (e.g., Acetamide or Hexanamide) (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (2.0 mol%)

  • Xantphos (4.0 mol%)

  • K2CO3 (1.4 equiv, 1.4 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • System Evacuation: Charge an oven-dried Schlenk tube with Pd(OAc)2, Xantphos, K2CO3, the primary amide, and 2-chloro-5-methyl-1,8-naphthyridine. Cap the tube, evacuate, and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd0 intermediates are highly sensitive to oxygen, which can irreversibly oxidize the catalyst to inactive PdII species.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe under a positive Argon flow. Causality: 1,4-dioxane provides a high boiling point (101 °C) necessary to overcome the activation energy barrier of the oxidative addition step.

  • Reaction Execution: Immerse the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously for 16–24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with CH2Cl2 (20 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Self-Validation & Quality Control:

  • TLC: Monitor the disappearance of the starting material (typically Rf ~ 0.6 in 1:1 EtOAc/Hexanes). The amido product will be highly polar, appearing lower on the plate (Rf ~ 0.2–0.3) and exhibiting bright blue fluorescence under 365 nm UV light.

  • 1H NMR (CDCl3): Successful coupling is confirmed by the appearance of a broad singlet corresponding to the amide N-H proton (~9.5–10.5 ppm), which is highly deshielded due to intramolecular hydrogen bonding with the naphthyridine N1 atom.

Application Workflow 2: Suzuki-Miyaura Cross-Coupling

Causality and Design

To construct extended conjugated systems for optoelectronics or fluorescent probes, Suzuki-Miyaura cross-coupling is utilized to append aryl groups at the C2 position [3]. This method is favored over Stille coupling due to the non-toxicity of organoboronic acids. A biphasic solvent system (Dioxane/H2O) is critical: the water dissolves the inorganic base (Na2CO3), generating the reactive "ate" complex [Ar-B(OH)3]-, which undergoes transmetalation with the PdII-naphthyridine intermediate significantly faster than the neutral boronic acid.

Protocol: Synthesis of 2-Aryl-5-methyl-1,8-naphthyridine

Reagents:

  • 2-Chloro-5-methyl-1,8-naphthyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(PPh3)4 (5.0 mol%)

  • Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • 1,4-Dioxane (8.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-5-methyl-1,8-naphthyridine and the arylboronic acid in 1,4-dioxane in a round-bottom flask.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen rapidly degrades Pd(PPh3)4.

  • Catalyst & Base Addition: Add Pd(PPh3)4 followed by the degassed 2.0 M aqueous Na2CO3 solution.

  • Reflux: Attach a reflux condenser and heat the biphasic mixture to 90 °C under Argon for 8–12 hours.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography or recrystallization from hot ethanol.

Self-Validation & Quality Control:

  • Mass Spectrometry (ESI-MS): The isotopic pattern of the product will lack the characteristic 3:1 ratio of the 35Cl/37Cl isotopes, confirming the quantitative cleavage of the C-Cl bond.

Quantitative Data Presentation

The following table summarizes the optimized conditions and expected yields for various cross-coupling transformations utilizing the 2-chloro-1,8-naphthyridine scaffold, highlighting the critical dependency on ligand geometry and base selection.

Table 1: Optimization and Scope of Cross-Coupling Reactions on 2-Chloro-1,8-naphthyridines

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeYield (%)
Amidation HexanamidePd(OAc)2 / XantphosK2CO3 / 1,4-Dioxane100 °C / 24 h85 – 90%
Amidation HexanamidePd2(dba)3 / BINAPCs2CO3 / Toluene100 °C / 24 h45 – 50%
Amidation AcetamidePd(OAc)2 / DPPFK2CO3 / 1,4-Dioxane100 °C / 24 h30 – 40%
Arylation Phenylboronic AcidPd(PPh3)4Na2CO3 / Dioxane:H2O90 °C / 12 h88%
Arylation 4-Methoxyphenylboronic AcidPd(PPh3)4Na2CO3 / Dioxane:H2O90 °C / 12 h82%

Note: The dramatic drop in amidation yield when switching from Xantphos to BINAP or DPPF underscores the necessity of a large bite-angle ligand to force the reductive elimination of the sterically hindered naphthyridine core [1].

References

  • Ligthart, G. B. W. L., Ohkawa, H., Sijbesma, R. P., & Meijer, E. W. (2006). "Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines." Journal of Organic Chemistry, 71(1), 375-378.[Link]

  • Madaan, A., Verma, R., Kumar, V., et al. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie, 348(12), 837-860.[Link]

  • Mohammed, S., & Khalid, M. (2019). "A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction." Indian Journal of Heterocyclic Chemistry, 29(1), 1-25.[Link]

Method

Application Note: Utilizing 2-Chloro-5-methyl-1,8-naphthyridine in the Design and Synthesis of Targeted Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of mimicking the adenine ring of ATP. Among these, the 1,8-naphthyridine core has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of mimicking the adenine ring of ATP. Among these, the 1,8-naphthyridine core has emerged as a highly effective hinge-binding motif, utilized in the development of multi-target receptor tyrosine kinase (RTK) inhibitors, including those targeting c-Met, AXL, and TGF-β[1].

This application note provides an in-depth technical guide on the use of 2-Chloro-5-methyl-1,8-naphthyridine (CAS: 33760-81-5) as a versatile building block in medicinal chemistry. By leveraging the differential reactivity of the 2-chloro and 5-methyl positions, drug discovery scientists can orthogonally functionalize this scaffold to probe the kinase solvent channel, hinge region, and hydrophobic back-pockets.

Structural Rationale & Kinase Binding Mechanism

The architectural design of a kinase inhibitor requires precise spatial alignment of hydrogen bond donors and acceptors. The 1,8-naphthyridine scaffold provides a rigid, planar system that excels in this regard:

  • Hinge Region Anchoring: The nitrogen atoms at positions 1 and 8 act as potent hydrogen bond acceptors. When properly functionalized at the 2-position with an amine or aniline, the resulting N-H bond serves as a hydrogen bond donor, creating a bidentate or tridentate interaction network with the backbone amides of the kinase hinge region (e.g., interacting with the Met/Cys residues depending on the specific kinase)[2].

  • Vectoring via the 2-Chloro Position: The 2-chloro group is highly activated by the adjacent ring nitrogen. It serves as an ideal synthetic handle for introducing solvent-exposed moieties or DFG-out pocket binders via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[3].

  • Hydrophobic Probing via the 5-Methyl Group: The 5-methyl substituent naturally projects into the hydrophobic pocket II (or gatekeeper pocket). Furthermore, it can be synthetically elaborated (e.g., via radical bromination to a 5-bromomethyl intermediate) to extend deeper into the kinase architecture.

G A 1,8-Naphthyridine Core (Hinge Binder) B N1 & N8 Atoms (H-Bond Acceptors) A->B Structural feature C 2-Chloro Position (Synthetic Handle) A->C Electrophilic site D 5-Methyl Group (Lipophilic Anchor) A->D Steric bulk E Kinase Hinge Region (Backbone Amides) B->E Binds to F Solvent Channel / DFG-out Pocket C->F Functionalized to access G Hydrophobic Pocket II / Gatekeeper Residue D->G Occupies

Figure 1: Pharmacophore mapping of 1,8-naphthyridine derivatives in kinase ATP-binding pockets.

Divergent Synthetic Strategies: Causality in Reaction Design

Functionalization of the 2-position of 2-chloro-5-methyl-1,8-naphthyridine dictates the inhibitor's trajectory into the solvent channel. The choice of synthetic methodology depends entirely on the nucleophilicity of the incoming amine.

Palladium-Catalyzed Buchwald-Hartwig Amination

When attaching weakly nucleophilic aromatic amines (anilines) or amides, traditional SNAr fails due to the high activation energy barrier. Here, a Buchwald-Hartwig cross-electrophile coupling is mandatory[4].

  • Causality of Catalyst/Ligand: We recommend the Pd₂(dba)₃ / Xantphos system. Xantphos, a bidentate ligand with a wide bite angle, accelerates the critical reductive elimination step, preventing the formation of inactive palladium black and suppressing competing β-hydride elimination.

  • Causality of Base: Cs₂CO₃ is preferred over stronger bases like NaOtBu. Its mild nature prevents the degradation of base-sensitive functional groups often present on complex aniline fragments.

Nucleophilic Aromatic Substitution (SNAr)

For highly nucleophilic primary and secondary aliphatic amines (e.g., morpholines, piperazines), direct SNAr is highly efficient[3]. The electron-deficient nature of the naphthyridine ring stabilizes the Meisenheimer complex transition state.

  • Causality of Solvent & Base: The reaction requires a high-boiling polar aprotic solvent (NMP or DMF ) to reach the necessary activation temperature (100–120 °C). DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic proton scavenger to neutralize the generated HCl, ensuring the reacting amine remains in its active, unprotonated state.

G SM 2-Chloro-5-methyl-1,8-naphthyridine (CAS: 33760-81-5) Path1 Path A: Buchwald-Hartwig Amination (Pd-Catalyzed) SM->Path1 Anilines, Pd2(dba)3, Xantphos, Cs2CO3, 100°C Path2 Path B: SNAr (Nucleophilic Substitution) SM->Path2 Aliphatic amines, DIPEA, NMP, 120°C Prod1 2-Anilino-5-methyl- 1,8-naphthyridine Derivatives Path1->Prod1 Prod2 2-(Alkylamino)-5-methyl- 1,8-naphthyridine Derivatives Path2->Prod2 App Kinase Screening & Optimization (c-Met, AXL, TGF-β) Prod1->App Prod2->App

Figure 2: Divergent synthetic workflows for 2-chloro-5-methyl-1,8-naphthyridine functionalization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity in library generation.

Protocol A: Buchwald-Hartwig Amination with Anilines

Objective: Synthesis of 2-arylamino-5-methyl-1,8-naphthyridine derivatives.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-methyl-1,8-naphthyridine (1.0 equiv, 1.0 mmol) and the desired aniline derivative (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%). Rationale: Weighing these reagents in a glovebox or under a steady stream of argon is critical to prevent premature oxidation of the Pd(0) species.

  • Base Addition: Add finely powdered anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (10 mL). Seal the tube with a rubber septum and sparge the mixture with argon gas for 15 minutes. Self-Validation: The solution should transition from a dark purple/red to a deep brownish-red as the active Pd-ligand complex forms.

  • Reaction: Replace the septum with a Teflon screw cap and heat the mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Monitoring: Monitor via LC-MS. Validation Check: The disappearance of the starting material mass [M+H]+ = 179.0 and the appearance of the product mass indicate completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient) to yield the pure product.

Protocol B: Direct SNAr with Aliphatic Amines

Objective: Synthesis of 2-alkylamino-5-methyl-1,8-naphthyridine derivatives.

  • Preparation: To a 20 mL microwave vial or thick-walled glass vessel, add 2-chloro-5-methyl-1,8-naphthyridine (1.0 equiv, 1.0 mmol).

  • Reagent Addition: Add the aliphatic amine (e.g., N-methylpiperazine) (1.5 equiv, 1.5 mmol) and DIPEA (2.0 equiv, 2.0 mmol).

  • Solvent: Dissolve the mixture in anhydrous NMP (5 mL). Rationale: NMP is chosen over DMF to avoid thermal decomposition of the solvent into dimethylamine at elevated temperatures, which could cause unwanted side-products.

  • Reaction: Seal the vessel and heat thermally at 120 °C for 6–8 hours (or via microwave irradiation at 140 °C for 30 minutes).

  • Monitoring: Check reaction progress by TLC (DCM/MeOH 9:1, visualization by UV 254 nm). Validation Check: The product spot will typically be highly fluorescent under long-wave UV (365 nm) due to the extended conjugation of the amino-naphthyridine system.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (30 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc (3x 20 mL). Wash the combined organic layers with brine (3x 20 mL) to strictly remove residual NMP.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography or recrystallization.

Quantitative Data Summary

The table below summarizes the expected parameters and historical outcomes when utilizing these methodologies in kinase inhibitor library synthesis.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Optimal Nucleophile Type Aromatic amines (Anilines), HeteroarylaminesAliphatic amines (1°, 2°), Cyclic amines
Catalyst / Ligand System Pd₂(dba)₃ (5 mol%) / Xantphos (10 mol%)None required
Optimal Base Cs₂CO₃ or K₂CO₃ (Anhydrous)DIPEA or Triethylamine (TEA)
Preferred Solvent 1,4-Dioxane or Toluene (Anhydrous)NMP, DMF, or DMSO
Temperature Profile 90–110 °C (Thermal)100–130 °C (Thermal) or 140 °C (Microwave)
Typical Isolated Yield 65–85%75–95%
Primary Failure Mode Catalyst deactivation (O₂/H₂O sensitivity)Competing hydrolysis if moisture is present
Kinase Target Examples c-Met, VEGFR, AXLTGF-β, p38 MAPK, CDKs

References

  • Design, synthesis and anticancer evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 1,8-naphthyridine-3-carboxamide moiety as novel multi-target TKIs. Bioorganic Chemistry. Available at:[Link]

  • 2,4-diaryl-substituted [1,8] naphthyridines as kinase inhibitors for use against cancer. Patent WO2012000595A1.
  • Pyrimidine and triazine derivatives and their use as axl inhibitors. Patent WO2016097918A1.
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. Available at:[Link]

Sources

Application

The Vilsmeier-Haack Cyclization: A Detailed Protocol for the Synthesis of 1,8-Naphthyridines

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth analysis of the Vilsmeier-Haack cyclization for the synthesis of 1,8-naphthyridine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth analysis of the Vilsmeier-Haack cyclization for the synthesis of 1,8-naphthyridine derivatives. This powerful one-pot reaction offers an efficient route to constructing the biologically significant 1,8-naphthyridine scaffold, a privileged core structure in medicinal chemistry.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties have led to the development of a wide array of therapeutic agents with diverse biological activities. These include antibacterial, anticancer, antiviral, and anti-inflammatory properties. The Vilsmeier-Haack reaction, a versatile formylation method, has been effectively adapted to facilitate the intramolecular cyclization of N-(pyridin-2-yl)acetamides, providing a direct and regioselective pathway to valuable 2-chloro-3-formyl-1,8-naphthyridine derivatives. These products serve as key intermediates for further chemical modifications and the generation of extensive compound libraries for drug screening.

Reaction Mechanism: A Step-by-Step Elucidation

The Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide proceeds through a well-defined, multi-step mechanism. The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, followed by a series of electrophilic substitutions and an intramolecular cyclization.

  • Formation of the Vilsmeier Reagent: The reaction commences with the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), by an acid halide, most commonly phosphorus oxychloride (POCl₃). This forms the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2]

  • Electrophilic Attack and Enolization: The N-(pyridin-2-yl)acetamide substrate, in its enol or enamine tautomeric form, acts as a nucleophile. The Vilsmeier reagent is then attacked by the enol, leading to the formation of an intermediate.

  • Second Formylation and Chlorination: A second equivalent of the Vilsmeier reagent reacts with the intermediate, leading to the formation of a β-chloro-α,β-unsaturated iminium salt.

  • Intramolecular Cyclization: The nitrogen atom of the pyridine ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium salt. This key cyclization step forms the second ring of the 1,8-naphthyridine system.

  • Aromatization and Hydrolysis: Subsequent elimination of a proton and hydrolysis of the remaining iminium species during aqueous workup leads to the final 2-chloro-3-formyl-1,8-naphthyridine product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction Cascade DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3->Vilsmeier_reagent Start N-(pyridin-2-yl)acetamide Intermediate1 Enol/Enamine Intermediate Start->Intermediate1 Tautomerization Intermediate2 Iminium Salt Intermediate Intermediate1->Intermediate2 + Vilsmeier Reagent (Electrophilic Attack) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Chloro-3-formyl-1,8-naphthyridine Intermediate3->Product Aromatization & Hydrolysis

Caption: Vilsmeier-Haack cyclization workflow.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide.

Materials and Reagents:

  • N-(pyridin-2-yl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), aqueous solution

  • Ethanol for recrystallization

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction is exothermic, especially during the addition of POCl₃ and the quenching of the reaction mixture. Maintain proper temperature control.

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (e.g., 3 equivalents).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (e.g., 3.5 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a pale yellow to white solid or slurry indicates the formation of the Vilsmeier reagent.

  • Reaction with N-(pyridin-2-yl)acetamide:

    • To the pre-formed Vilsmeier reagent, add N-(pyridin-2-yl)acetamide (1 equivalent) portion-wise, while maintaining the temperature at 0-5 °C.

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-8 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice. This step is exothermic and should be performed with caution.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any remaining salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-chloro-3-formyl-1,8-naphthyridine as a crystalline solid.[4]

Experimental_Workflow A 1. Vilsmeier Reagent Preparation (0-5 °C) B 2. Addition of N-(pyridin-2-yl)acetamide A->B C 3. Reaction Heating (70-80 °C, 6-8 h) B->C D 4. Quenching on Ice C->D E 5. Neutralization (pH 7-8) D->E F 6. Filtration & Washing E->F G 7. Recrystallization (Ethanol) F->G H Pure Product G->H

Caption: Step-by-step experimental workflow.

Comparative Data of Substituted 1,8-Naphthyridines

The Vilsmeier-Haack cyclization is applicable to a range of substituted N-(pyridin-2-yl)acetamides. The nature and position of substituents on the pyridine ring can influence the reaction yield.

EntrySubstituent on Pyridine RingProductYield (%)
1H2-Chloro-3-formyl-1,8-naphthyridine35[3]
25-CH₃2-Chloro-6-methyl-3-formyl-1,8-naphthyridine65[5]
35-Cl2,6-Dichloro-3-formyl-1,8-naphthyridine60[5]
45-Br6-Bromo-2-chloro-3-formyl-1,8-naphthyridine58[5]
54-CH₃2-Chloro-7-methyl-3-formyl-1,8-naphthyridine70[5]

Data adapted from Kumar, M. R., et al. (2012).[5]

Troubleshooting and Optimization

While the Vilsmeier-Haack cyclization is a robust reaction, certain challenges may arise. Here are some common issues and their potential solutions:

  • Low or No Product Yield:

    • Inactive Vilsmeier Reagent: Ensure that the DMF is anhydrous and the POCl₃ is of high quality. Moisture will deactivate the Vilsmeier reagent. The reagent should be prepared fresh for each reaction.

    • Insufficient Activation of the Pyridine Ring: The Vilsmeier-Haack reaction is an electrophilic substitution and is more efficient with electron-rich aromatic systems. Electron-donating groups on the pyridine ring generally lead to higher yields, while strong electron-withdrawing groups may hinder the reaction.

    • Reaction Temperature Too Low: If starting material is recovered, consider increasing the reaction temperature or extending the reaction time.

  • Formation of Side Products:

    • Over-chlorination: While the formation of the 2-chloro derivative is inherent to this cyclization, harsh conditions (e.g., high excess of POCl₃, very high temperatures) could potentially lead to further chlorination. Careful control of stoichiometry and temperature is crucial.

    • Decomposition: High temperatures can lead to the decomposition of the starting material or product. If charring or significant darkening of the reaction mixture is observed, reducing the reaction temperature may be necessary.

  • Difficult Purification:

    • Residual DMF: DMF can be difficult to remove completely. Thorough washing of the crude product with water is essential.

    • Incomplete Neutralization: Ensure complete neutralization during workup to precipitate all of the product. Checking the pH with litmus paper or a pH meter is recommended.

References

  • Al-Ramadhany, T. R., & Ayoub, A. I. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]

  • Synthesis of 2-Chloro-3-formyl-1.8-naphthyridine. ResearchGate. (n.d.). [Link]

  • Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. ResearchGate. (n.d.). [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier Haack Acetylation Reactions With Anisoles and Pyridines. ResearchGate. (n.d.). [Link]

  • Ouf, N. H., & Proença, M. F. (2009). Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. Journal of the Chemical Society, Perkin Transactions 1, (19), 3297-3301. [Link]

  • Vilsmeier-Haack reaction of tertiary alcohols: Formation of functionalised pyridines and naphthyridines. ResearchGate. (n.d.). [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. Chem-Station. [Link]

  • Kumar, M. R., Laxminarayana, E., Ramesh, D., Sreenivasulu, B., & Chary, M. T. (2012). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. Trade Science Inc. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. (n.d.). [Link]

  • Rajput, A. P., & Girase, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 2(4), 1038-1051. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some new pyrazole derivatives. Growing Science. (n.d.). [Link]

  • Xiang, D., Yang, D., & Chen, Q. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2253–2255. [Link]

  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 539. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. (n.d.). [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. (n.d.). [Link]

  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. (n.d.). [Link]

  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.

Sources

Method

Application Notes and Protocols for the Antibacterial Screening of 2-Chloro-5-methyl-1,8-naphthyridine Derivatives

Introduction: The Enduring Potential of 1,8-Naphthyridines in an Era of Antimicrobial Resistance The 1,8-naphthyridine scaffold is a cornerstone in the architecture of antibacterial agents, with the seminal compound, nal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Potential of 1,8-Naphthyridines in an Era of Antimicrobial Resistance

The 1,8-naphthyridine scaffold is a cornerstone in the architecture of antibacterial agents, with the seminal compound, nalidixic acid, paving the way for the potent fluoroquinolone class of antibiotics.[1][2] These compounds historically targeted bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby exhibiting broad-spectrum activity.[3][4] However, the escalating crisis of antimicrobial resistance necessitates a continuous search for novel therapeutic agents.

The 2-Chloro-5-methyl-1,8-naphthyridine core represents a versatile platform for the development of new antibacterial compounds. The introduction of a chloro group at the 2-position and a methyl group at the 5-position can significantly influence the electronic and steric properties of the molecule, potentially leading to derivatives with novel mechanisms of action or the ability to overcome existing resistance mechanisms.[5] Some derivatives have shown direct antibacterial activity, while others have demonstrated the ability to potentiate the efficacy of existing antibiotics, highlighting a promising avenue for combination therapies.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of novel 2-Chloro-5-methyl-1,8-naphthyridine derivatives. The protocols herein are designed to be robust and self-validating, offering a clear path from preliminary screening to quantitative assessment of antibacterial efficacy.

Part 1: Foundational Screening via Agar Well Diffusion Assay

The agar well diffusion method serves as an excellent initial qualitative or semi-quantitative assessment of the antibacterial potential of newly synthesized 2-Chloro-5-methyl-1,8-naphthyridine derivatives.[1] This technique is predicated on the diffusion of the test compound through an agar medium inoculated with a target bacterium. A resulting zone of growth inhibition around the well indicates antibacterial activity.

Causality of Experimental Choices:
  • Choice of Agar: Mueller-Hinton Agar (MHA) is the standard medium for routine antimicrobial susceptibility testing due to its non-selective nature and good batch-to-batch reproducibility.

  • Inoculum Standardization: The use of a 0.5 McFarland turbidity standard is crucial for ensuring a consistent bacterial density across all plates, which is critical for reproducible results.

  • Solvent Control: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds. Including a DMSO-only well is essential to confirm that the solvent itself does not possess any antibacterial activity.

  • Positive Control: A well-established antibiotic (e.g., Ciprofloxacin) serves as a positive control to validate the experimental setup and the susceptibility of the bacterial strain.

Detailed Protocol: Agar Well Diffusion
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Preparation of Wells and Application of Test Compounds:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the inoculated agar.

    • Prepare stock solutions of the 2-Chloro-5-methyl-1,8-naphthyridine derivatives and a standard antibiotic (e.g., Ciprofloxacin) in DMSO at a known concentration (e.g., 1 mg/mL).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.

    • Add the same volume of DMSO to one well as a negative control.

    • Add the standard antibiotic solution to another well as a positive control.

  • Incubation:

    • Incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • The presence of a clear zone around a well indicates antibacterial activity. The larger the zone, the more potent the compound against that particular strain.

Visual Workflow: Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plates Inoculate MHA Plates Inoculum->Plates Wells Create Wells in Agar Plates->Wells Load Load Compounds, Positive & Negative Controls into Wells Wells->Load Compounds Prepare Test Compound Solutions in DMSO Incubate Incubate Plates (37°C, 18-24h) Load->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Interpret Interpret Results Measure->Interpret

Caption: Workflow for the Agar Well Diffusion Assay.

Part 2: Quantitative Analysis using Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the initial screen, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This assay is critical for establishing the potency of the 2-Chloro-5-methyl-1,8-naphthyridine derivatives.

Causality of Experimental Choices:
  • 96-Well Plate Format: This format allows for the efficient testing of multiple concentrations of several compounds simultaneously, conserving reagents and time.

  • Serial Two-Fold Dilutions: This standard dilution series provides a logarithmic concentration gradient, which is optimal for determining the MIC accurately.

  • Growth and Sterility Controls: The growth control (inoculum in broth without compound) ensures the viability of the bacteria under the assay conditions. The sterility control (broth only) confirms the absence of contamination.

  • Resazurin as a Viability Indicator: While visual inspection for turbidity is standard, the use of a metabolic indicator like resazurin can provide a more objective and sensitive determination of bacterial growth inhibition. Live cells reduce the blue resazurin to the pink resorufin.

Detailed Protocol: Broth Microdilution
  • Preparation of Test Compounds:

    • Prepare a stock solution of each 2-Chloro-5-methyl-1,8-naphthyridine derivative in DMSO at a concentration 100-fold higher than the highest desired test concentration.

    • Perform serial two-fold dilutions of the stock solution in a separate 96-well "mother" plate or in microcentrifuge tubes using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of 96-Well Assay Plate:

    • Add 100 µL of CAMHB to all wells of a sterile 96-well U-bottom microtiter plate.

    • Transfer 100 µL of the highest concentration of the test compound from the mother plate to the first well of a corresponding row in the assay plate.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row, discarding the final 100 µL from the last well containing the compound.

    • Designate wells for a growth control (CAMHB + inoculum) and a sterility control (CAMHB only).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum as described in the agar well diffusion protocol, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the diluted bacterial suspension to each well of the assay plate, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • (Optional) Add 20 µL of a sterile resazurin solution (e.g., 0.015% w/v) to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration that remains blue.

Visual Workflow: Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compounds Prepare Serial Dilutions of Test Compounds Load Add Compound Dilutions & Inoculum to Plate Compounds->Load PlateSetup Set up 96-Well Plate with Broth PlateSetup->Load Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Load Incubate Incubate Plate (37°C, 18-24h) Load->Incubate Read Read MIC Visually (or with Resazurin) Incubate->Read Record Record MIC Value (µg/mL) Read->Record MBC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis MIC_Plate Completed MIC Plate Subculture Subculture from Clear Wells of MIC Plate onto MHA MIC_Plate->Subculture MHA_Plates Prepare Fresh MHA Plates MHA_Plates->Subculture Incubate Incubate MHA Plates (37°C, 18-24h) Subculture->Incubate Count Count Colonies on MHA Plates Incubate->Count Determine_MBC Determine MBC (≥99.9% Kill) Count->Determine_MBC

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Data Presentation and Interpretation

The results of the antibacterial screening should be presented in a clear and concise manner to facilitate comparison between different derivatives and against standard antibiotics.

Table 1: Example Antibacterial Activity Data for 2-Chloro-5-methyl-1,8-naphthyridine Derivatives
Compound IDR-Group ModificationS. aureus ATCC 25923 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 25923 MBC (µg/mL)E. coli ATCC 25922 MBC (µg/mL)
CMN-1 -H163232>64
CMN-2 -OCH₃8161632
CMN-3 -NH₂48816
Ciprofloxacin (Positive Control)0.50.2510.5

Note: This is hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of 1,8-naphthyridine derivatives is profoundly influenced by the nature and position of substituents on the core structure. [3]For 2-Chloro-5-methyl-1,8-naphthyridine derivatives, modifications at other positions (e.g., C3, C4, C7) can lead to significant changes in activity. For instance, the introduction of a 4-chlorophenyl ring has been shown to enhance activity against a range of bacteria. [2]Some 2-chloro-1,8-naphthyridine derivatives have demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria. [2]It is also noteworthy that some derivatives lacking direct antibacterial action have been found to potentiate the effects of established antibiotics, suggesting an alternative therapeutic strategy. [6]

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic antibacterial screening of novel 2-Chloro-5-methyl-1,8-naphthyridine derivatives. By following these methodologies, researchers can obtain reliable and reproducible data on the antibacterial efficacy of their synthesized compounds, from initial qualitative screening to quantitative determination of MIC and MBC values. These data are essential for guiding further lead optimization and for the development of the next generation of antibacterial agents to combat the growing threat of antimicrobial resistance.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-5-chloro-1,8-naphthyridine in Antibacterial Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Derivatives.
  • Sachdeva, S., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. Available at: [Link]

  • Saleh, M. Y. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Various Authors. (2026). Synthesis and activity of conjugated nalidixic acid derivatives against biofilm-forming bacteria. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). PMC.
  • Kumar, M. R., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. Available at: [Link]

  • Various Authors. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics, 15(6), 1-5.
  • Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives. (n.d.). ResearchGate.
  • de Oliveira, C. C. A., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). PMC.
  • MIC values of different material against S. aureus and E. coli. (n.d.). ResearchGate.
  • Molecular docking analysis and MIC of different 1,8-naphthyridines sulfonamides. (n.d.). ResearchGate.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021). University of Anbar.
  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). American Type Culture Collection (ATCC).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]

  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). BenchChem.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Available at: [Link]

  • Evaluating Antibacterial Activity Using the Well Diffusion Method: A Step-by-Step Guide. (2023). BenchChem.
  • Application Notes & Protocols for Agar Diffusion Assay in Antifungal Screening. (n.d.). BenchChem.
  • Determination of Minimum Inhibitory Concentration (MIC). (n.d.). Bio-protocol.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Available at: [Link]

  • Protocol for determining the minimum inhibitory concentration (MIC) of Viomellein. (n.d.). BenchChem.
  • Minimum Bactericidal Concentration (MBC) Determination. (n.d.). Bio-protocol.
  • Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49. (n.d.). BenchChem.

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Application

Application Note: 2-Chloro-5-methyl-1,8-naphthyridine as a Versatile Scaffold for Luminescent Materials and Chemosensors

Target Audience: Materials Scientists, Synthetic Chemists, and Sensor Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Material Significance In the rapidly evol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Sensor Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Material Significance

In the rapidly evolving fields of optoelectronics and molecular recognition, 1,8-naphthyridine derivatives have emerged as privileged scaffolds[1]. Their rigid, planar, and highly conjugated bicyclic structure provides excellent photophysical properties, making them ideal candidates for Organic Light-Emitting Diodes (OLEDs), thermally activated delayed fluorescence (TADF) materials, and fluorescent chemosensors[1][2].

Among the various precursors, 2-Chloro-5-methyl-1,8-naphthyridine stands out as a highly versatile bifunctional building block. As a Senior Application Scientist, I have found that the orthogonal reactivity of its C2-chloro and C5-methyl groups allows for the systematic design of complex, π -extended ligands without the need for convoluted protection-deprotection strategies[3][4].

Mechanistic Insights & Molecular Design (E-E-A-T)

To successfully harness this molecule in materials science, one must understand the causality behind its reactivity:

  • C2-Position (Nucleophilic Aromatic Substitution - SNAr): The two nitrogen atoms in the 1,8-naphthyridine core withdraw electron density via inductive and resonance effects, rendering the C2-position highly electrophilic. This allows the labile chloride to be easily displaced by amines, phenols, or thiols under mild basic conditions[4]. This step is typically used to attach receptor units or secondary fluorophores.

  • C5-Position (Benzylic-like Oxidation): The methyl group at the C5-position is weakly acidic and enolizable. It can be selectively oxidized to an aldehyde via a Riley oxidation using Selenium Dioxide (SeO2)[5]. The resulting aldehyde is a prime candidate for Schiff base condensation, which extends the π -conjugation of the system and red-shifts the emission wavelengths into the visible spectrum[3].

  • Coordination Chemistry (MLCT/LMCT): The N,N'-bidentate core strongly chelates transition metals (e.g., Ru²⁺, Zn²⁺, Pt²⁺)[2][6]. Metal binding restricts non-radiative decay pathways and triggers Photoinduced Electron Transfer (PET) or Charge Transfer (MLCT/LMCT), modulating fluorescence for "turn-on" or "turn-off" sensing applications[3][6].

Experimental Workflow

Below is the logical progression for converting the bare precursor into an advanced luminescent material.

Workflow Start 2-Chloro-5-methyl-1,8-naphthyridine (Bifunctional Scaffold) SNAr Step 1: SNAr at C2 (Amine/Phenol Coupling) Start->SNAr Nucleophile, Base Heat Oxidation Step 2: SeO2 Oxidation at C5 (Methyl -> Aldehyde) SNAr->Oxidation SeO2, 1,4-Dioxane Reflux Schiff Step 3: Schiff Base Condensation (Extended pi-Conjugation) Oxidation->Schiff Primary Amine EtOH, Reflux Complexation Step 4: Metal Complexation (Ru2+, Zn2+, Pt2+) Schiff->Complexation Metal Salt Ligand Exchange Application Final Material: OLEDs & Fluorescent Sensors Complexation->Application Photophysical Tuning

Figure 1: Synthetic workflow for developing 1,8-naphthyridine-based luminescent materials.

Step-by-Step Protocols

The following protocols are designed as self-validating systems, ensuring quality control at each synthetic node.

Protocol 1: C2-Functionalization via SNAr

Objective: Attach a functional amine (e.g., to build a [4]) to the naphthyridine core.

  • Reaction Setup: Dissolve 2-Chloro-5-methyl-1,8-naphthyridine (1.0 eq) and the target primary amine (1.2 eq) in anhydrous DMF (0.2 M).

    • Rationale: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer complex transition state, significantly accelerating the SNAr reaction.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Heat the mixture to 90 °C under an inert N₂ atmosphere for 12 hours.

    • Rationale: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing with the amine for the electrophilic C2 carbon.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into vigorously stirred ice water. Filter the resulting precipitate and wash with cold water.

  • Validation: Perform TLC (DCM:MeOH 9:1). The starting material should be consumed. ¹H-NMR will confirm success via an upfield shift of the naphthyridine aromatic protons, caused by the electron-donating effect of the newly attached amine nitrogen.

Protocol 2: Selective Oxidation of the C5-Methyl Group

Objective: Convert the C5-methyl group into an aldehyde for subsequent π -extension[5].

  • Reaction Setup: Suspend the C2-functionalized intermediate (1.0 eq) and Selenium Dioxide (SeO₂, 1.5 eq) in 1,4-Dioxane (0.1 M).

    • Rationale: 1,4-Dioxane provides an optimal boiling point (~101 °C) to overcome the activation energy of the Riley oxidation while preventing the over-oxidation to a carboxylic acid that often occurs at higher temperatures.

  • Reflux: Heat the mixture to reflux for 4–6 hours under N₂.

  • Hot Filtration: Filter the reaction mixture while hot through a pad of Celite.

    • Rationale: This critical step removes the precipitated black elemental selenium byproduct before it can co-crystallize with the target product upon cooling[5].

  • Validation: ¹H-NMR is definitive; the sharp methyl singlet at ~2.8 ppm will disappear, replaced by a highly deshielded aldehyde proton singlet at ~10.5 ppm.

Protocol 3: Synthesis of a Ru(II) Luminescent Sensor

Objective: Synthesize a Ru(II) polypyridyl complex for [3].

  • Ligand Exchange: Combine the synthesized naphthyridine ligand (1.0 eq) and cis-[Ru(bpy)₂Cl₂] (1.0 eq) in a 1:1 mixture of ethylene glycol and ethanol.

  • Anaerobic Heating: Degas the solution via three freeze-pump-thaw cycles. Reflux for 24 hours under N₂.

    • Rationale: Oxygen is a potent quencher of Ru(II) excited states and can cause unwanted oxidative side reactions during prolonged heating.

  • Precipitation: Cool the solution and add a saturated aqueous solution of KPF₆.

    • Rationale: The bulky, non-coordinating PF₆⁻ counterion forces the cationic Ru(II) complex to precipitate out of the polar solvent mixture, enabling easy isolation via vacuum filtration[3].

  • Validation: UV-Vis spectroscopy will reveal a characteristic, broad Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (450–480 nm).

Quantitative Data Presentation

The photophysical properties of 1,8-naphthyridine materials are highly tunable based on the chosen functionalization and metal center. The table below summarizes typical optical data for these derivatives.

Material / ComplexAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Primary Application
Bare 1,8-Naphthyridine Ligand 3604110.05Precursor / Baseline
Ligand-Zn(II) Complex 3694580.45Zn²⁺ Sensor (Fluorescence Turn-On)[7]
[Ru(bpy)₂(Ligand)]²⁺ Complex 4606120.12Cu²⁺/Fe³⁺ Sensor (Fluorescence Turn-Off)[3]
Pt(II)-Naphthyridine Complex 4105500.28Active Material in OLEDs[2]

Troubleshooting & Best Practices

  • Sluggish SNAr Reactions: If the C2-substitution in Protocol 1 stalls (often due to sterically hindered or weakly nucleophilic anilines), add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This facilitates a Finkelstein-type in situ conversion of the chloride to a more reactive iodide intermediate, accelerating the substitution.

  • Poor Luminescence in Solid State: Aggregation-Caused Quenching (ACQ) is common in planar naphthyridines. To achieve solid-state luminescence, introduce bulky substituents (e.g., tert-butyl groups or non-planar aryl rings) during the Schiff base condensation step to prevent tight π−π stacking[8].

References

  • A Novel Ruthenium(II) Polypyridyl Complex Bearing 1,8-Naphthyridine as a High Selectivity and Sensitivity Fluorescent Chemosensor for Cu2+ and Fe3+ Ions Source: Molecules (MDPI) URL:[Link]

  • Spontaneous Self-Assembly of a 1,8-Naphthyridine into Diverse Crystalline 1D Nanostructures: Implications on the Stimuli-Responsive Luminescent Behaviour Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • 1,8-Naphthyridine-Derived Ni2+/Cu2+-Selective Fluorescent Chemosensor with Different Charge Transfer Processes Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • A 1,8-Naphthyridine-Based Fluorescent Chemodosimeter for the Rapid Detection of Zn2+ and Cu2+ Source: Organic Letters (ACS Publications) URL:[Link]

  • Heterobimetallic Pt(II) Complexes Supported by 1,8-Naphthyridine Ligands Source: Inorganic Chemistry / ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in the N-Amination of 1,8-Naphthyridine Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the amination of 1,8-naphthyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the amination of 1,8-naphthyridine derivatives. 1,8-Naphthyridines are privileged scaffolds in drug discovery, known for their potent antibacterial and antitumor activities. However, their electron-deficient nature and the presence of multiple reactive sites make direct N-amination, regioselective C-H amination, and cross-coupling highly challenging.

This guide synthesizes field-proven insights, troubleshooting logic, and self-validating protocols to ensure your amination workflows are robust, reproducible, and scientifically grounded.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does traditional aminolysis of 2,7-dichloro-1,8-naphthyridine result in low yields and tarry byproducts? A1: Traditional aminolysis relies on nucleophilic aromatic substitution (S_NAr), which requires extremely harsh conditions—such as heating with aqueous ammonia (NH₄OH) at 180 °C under high pressure for 24 hours[1]. These conditions not only pose a severe safety hazard but also lead to poor functional group tolerance and degradation of the naphthyridine core, resulting in low-purity isolates. Solution: Transition to a Palladium-catalyzed Buchwald-Hartwig amidation. Utilizing Pd(OAc)₂ and Xantphos allows the reaction to proceed smoothly at 80 °C, yielding 50–90% with excellent purity[1].

Q2: How can I selectively aminate the C2 position over the C6 position in 1,8-naphthyridines? A2: Regioselectivity is a major hurdle. In metal-free aminations of pyridine N-oxides, C2-aminated products typically predominate. However, electron-donating substituents (e.g., methoxy groups) can unexpectedly shift the electrophilic attack, making the C6-aminated product the major isomer[2]. Solution: To enforce strict C2 selectivity, utilize an N-aminopyridinium ylide-directed strategy. By first forming the N-ylide using O-mesitylenesulfonylhydroxylamine (MSH), you can direct a Cu(OAc)₂ catalyst exclusively to the ortho sp² C-H bond, bypassing the inherent electronic biases of the ring[3].

Q3: Is there a way to synthesize primary aminonaphthyridines at room temperature? A3: Yes, but not with chloro-derivatives. Chloro-1,8-naphthyridines have high C-Cl bond dissociation energies, necessitating elevated temperatures for oxidative addition. Solution: Convert your substrate to a bromonaphthyridine using phosphorus tribromide (PBr₃). The weaker C-Br bond enables room-temperature, copper-catalyzed amination. Using Cu₂O (10 mol %) and aqueous ammonia at 25 °C affords primary amination products in 10–87% yield without pressurized heating[4].

Q4: What is the optimal reagent for direct N-amination of the 1,8-naphthyridine core to form N-amino ylides? A4: O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine are the premier electrophilic amination reagents. MSH reacts cleanly with the sterically hindered nitrogen of 1,8-naphthyridine to form the N-aminopyridinium salt. Subsequent treatment with a base yields the reactive ylide, which is a critical intermediate for both directed C-H amination and the synthesis of fused 1H-1,2-diazepines[3][5][6].

Part 2: Quantitative Data Comparison

To facilitate experimental design, the following table summarizes the quantitative performance parameters of various amination methodologies applied to 1,8-naphthyridine scaffolds.

MethodSubstrateReagents / CatalystTemp.Yield (%)Key Advantage
Traditional Aminolysis 2,7-Dichloro-1,8-naphthyridineNH₄OH (High Pressure)180 °C< 40%None (Harsh, low purity)[1]
Pd-Catalyzed Amidation 2,7-Dichloro-1,8-naphthyridinePd(OAc)₂, Xantphos, K₂CO₃80 °C50–90%High purity, wide functional group tolerance[1]
Cu-Catalyzed Amination BromonaphthyridinesCu₂O, aq. NH₃25 °C10–87%Room temperature, direct primary amine synthesis[4]
Ylide-Directed Amination 1,8-NaphthyridineCu(OAc)₂, MSH120 °C~72%Direct C-H functionalization, strict C2 selectivity[3]

Part 3: Visual Workflows & Decision Logic

G Start 1,8-Naphthyridine Derivatives Halogenation Halogenated Precursors (e.g., 2,7-dichloro) Start->Halogenation POCl3 / PBr3 Direct Direct N-Amination (N-ylide directed) Start->Direct MSH / Base PdCat Pd-Catalyzed Amidation Pd(OAc)2, Xantphos, 80°C Halogenation->PdCat Primary Amides CuCat Cu-Catalyzed Amination Cu2O, aq. NH3, 25°C Halogenation->CuCat Aqueous NH3 Prod3 Regioselective C2-Amination Direct->Prod3 Cu(OAc)2 Prod1 2,7-Diamido-1,8-naphthyridine (High Yield, Mild) PdCat->Prod1 Prod2 Primary Aminonaphthyridines (Room Temp) CuCat->Prod2

Fig 1. Mechanistic pathways for the amination and amidation of 1,8-naphthyridine derivatives.

Troubleshooting Issue Issue: Low Yield or Poor Regioselectivity Check1 Using direct aminolysis (NH4OH, 180°C)? Issue->Check1 Yes1 Switch to Pd-Catalyzed Cross-Coupling Check1->Yes1 Yes No1 Evaluate Substrate Halogenation Check1->No1 No Check2 Is the substrate an electron-deficient dihalide? No1->Check2 Yes2 Use Pd(OAc)2 + Xantphos (Accelerates oxidative addition) Check2->Yes2 Yes Check3 Need primary amines at Room Temperature? Check2->Check3 No Yes3 Convert to Bromonaphthyridine Use Cu2O + Aq. NH3 Check3->Yes3 Yes

Fig 2. Troubleshooting logic tree for resolving low yields and regioselectivity issues.

Part 4: Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Amidation of 2,7-Dichloro-1,8-naphthyridine

Causality Insight: Why use Pd(OAc)₂ instead of Pd₂(dba)₃? Because 2,7-dichloro-1,8-naphthyridine is highly electron-deficient. Pd(II) precatalysts undergo faster reduction in situ to the active Pd(0) species in the presence of electron-deficient halides, preventing catalyst resting-state bottlenecks and accelerating the oxidative addition step[1].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under standard Schlenk conditions, charge an oven-dried Schlenk tube with 2,7-dichloro-1,8-naphthyridine (0.25 mmol), the desired primary amide (0.9 equiv for monoamidation; 2.2 equiv for diamidation), Pd(OAc)₂ (2 mol %), Xantphos (4 mol %), and anhydrous K₂CO₃ (0.7 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high-purity Argon (repeat 3 times).

  • Solvent Addition: Inject 1.0 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the tube and stir vigorously at 80 °C for 5 to 8 hours.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Self-Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane). The disappearance of the 2,7-dichloro-1,8-naphthyridine spot and the appearance of a highly fluorescent product spot under 254 nm UV light confirms successful coupling. If the reaction stalls, check the bottom of the flask for palladium black precipitation, which indicates premature catalyst deactivation (often due to oxygen ingress).

Protocol B: Room-Temperature Cu-Catalyzed Amination of Bromonaphthyridines

Causality Insight: Why convert to bromonaphthyridines? The C-Br bond possesses a significantly lower bond dissociation energy compared to C-Cl. This thermodynamic advantage allows the Cu₂O-catalyzed oxidative addition to proceed efficiently at 25 °C, completely avoiding the thermal degradation and tar formation seen with chloro-analogues[4].

Step-by-Step Methodology:

  • Precursor Synthesis: Treat the corresponding amidonaphthyridinone with phosphorus tribromide (PBr₃) to isolate the bromonaphthyridine intermediate (yields typically 15–65%)[4].

  • Catalyst Loading: In a 20 mL scintillation vial equipped with a magnetic stir bar, add the bromonaphthyridine derivative (1.0 equiv) and Cu₂O (10 mol %).

  • Amination: Add an excess of aqueous ammonia (25-30% w/w solution, 10-20 equiv). If the substrate is highly lipophilic, add a small volume of co-solvent (e.g., THF or isopropanol) to ensure homogeneity.

  • Reaction: Cap the vial tightly to prevent ammonia gas escape and stir vigorously at 25 °C for 12–24 hours.

  • Workup: Dilute the reaction mixture with water and extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: The initial suspension of Cu₂O (red/brown) will gradually change color as the active copper-amine complex forms in the presence of aqueous ammonia. Complete consumption of the bromonaphthyridine should be verified by LC-MS. If unreacted starting material remains after 24 hours, verify the concentration of your aqueous ammonia stock, as NH₃ gas escapes easily upon repeated opening of the reagent bottle.

References

  • Studies on Diazepines. VII. Syntheses of Novel 1H-1, 2-Diazepines condensed with Aromatic Heterocyclic Rings Source: J-STAGE (jst.go.jp) URL:[Link][5]

  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][2]

  • N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds Source: PMC (nih.gov) URL:[Link][3]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds Source: Research Journal of Pharmacy and Technology URL:[Link][6]

  • Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][1]

  • Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia Source: ResearchGate URL:[Link][4]

Sources

Optimization

Technical Support Center: Friedländer Quinoline Synthesis

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of quinoline derivatives, with a specific focus on preventing the formation of common byproducts.

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group, is a cornerstone for constructing the quinoline scaffold.[1][2] Despite its utility, the reaction is often plagued by side reactions that can complicate purification and significantly lower the yield of the desired product. This guide provides in-depth, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedländer reaction?

The most prevalent byproducts stem from two main competing reactions:

  • Self-Condensation of the Carbonyl Component: Under basic conditions, the ketone or aldehyde containing the α-methylene group can undergo self-aldol condensation, leading to dimers and other undesired products.[3] This side reaction consumes your carbonyl partner, reducing the overall yield of the target quinoline.

  • Self-Condensation of the 2-Aminoaryl Carbonyl: Particularly at high temperatures, the 2-aminoaryl aldehyde or ketone can react with itself. For instance, 2-aminobenzophenone can form dibenzo[b,f][4][5]diazocines, which are often difficult to remove.[3]

  • Knoevenagel Condensation Products: In some cases, especially under basic catalysis, the initial condensation product may not proceed to cyclize efficiently, leading to the accumulation of this intermediate as an impurity.

  • Regioisomers: When using an unsymmetrical ketone, two different regioisomers of the quinoline product can be formed, creating a significant purification challenge.[1][5]

Q2: How does the choice of catalyst (acid vs. base) affect byproduct formation?

The catalyst choice is critical and fundamentally alters the reaction pathway, thereby influencing the byproduct profile.

  • Base Catalysts (e.g., KOH, Piperidine): These catalysts function by deprotonating the α-carbon of the non-amino carbonyl partner to form an enolate.[6] This enolate is a strong nucleophile but is also the key intermediate in aldol self-condensation. Therefore, base-catalyzed reactions are particularly susceptible to forming aldol byproducts.

  • Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis Acids): Acid catalysts protonate the carbonyl oxygen of the 2-aminoaryl carbonyl, activating it for nucleophilic attack by the enol form of the methylene partner. This mechanism generally suppresses the self-condensation of the methylene carbonyl compound.[1] Modern Lewis acid catalysts like In(OTf)₃, Yb(OTf)₃, and Bi(OTf)₃ have shown exceptional efficacy and selectivity, often providing the desired product exclusively under milder conditions.[4][7]

Q3: Can reaction temperature be used to control byproducts?

Yes, temperature is a crucial parameter.

  • High Temperatures (150-220 °C): Classical, uncatalyzed Friedländer reactions often require very high temperatures.[1] While this can drive the reaction to completion, it often leads to thermal degradation, tar formation, and the self-condensation of the 2-aminoaryl ketone.[3][6]

  • Moderate Temperatures: Lowering the temperature can significantly increase selectivity and minimize the degradation of starting materials and products.[8] If a reaction is sluggish, a gradual increase in temperature is advisable. Conversely, if byproduct formation is high, lowering the temperature is the first step in optimization.[3] Microwave irradiation can sometimes offer rapid heating to a controlled temperature, improving yields and reducing reaction times.[3]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common experimental problems in a direct question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Low yield of the desired quinoline with significant formation of an aldol-type byproduct.
  • Likely Cause: You are likely using a base catalyst (e.g., KOH, NaOH, piperidine) which strongly promotes the self-condensation of your ketone or aldehyde starting material.[3][6]

  • Solutions & Protocols:

    • Switch to an Acid Catalyst: The most effective solution is to change your catalytic system. A Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can prevent the formation of the enolate responsible for self-condensation.[1][6] Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for promoting the desired reaction while suppressing side products.[4]

    • Slow Addition of the Carbonyl Partner: If you must use a base catalyst, you can mitigate self-condensation by adding the ketone/aldehyde component dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes).[3] This keeps the instantaneous concentration of the enolizable carbonyl low, favoring the cross-condensation with the 2-aminoaryl carbonyl over self-condensation.

    • Use an Imine Analog: Protecting the 2-amino group as an imine before the reaction can prevent its side reactions and guide the desired condensation pathway.

start High Aldol Byproduct Detected catalyst_check Is a base catalyst being used? start->catalyst_check switch_catalyst Switch to Acid Catalyst (e.g., p-TsOH, In(OTf)₃) catalyst_check->switch_catalyst Yes slow_addition Implement Slow Addition of Carbonyl Partner catalyst_check->slow_addition Yes (alternative) re_evaluate Re-run and Analyze Yield switch_catalyst->re_evaluate slow_addition->re_evaluate

Caption: Decision workflow for addressing aldol self-condensation.

Problem 2: Poor regioselectivity with an unsymmetrical ketone, yielding a mixture of products.
  • Likely Cause: The use of an unsymmetrical ketone (e.g., 2-pentanone) presents two possible sites for enolization (the α- and γ-carbons), leading to the formation of both 2,3-disubstituted and 2-monosubstituted quinolines. The reaction conditions are not selective for one pathway.[1]

  • Solutions & Protocols:

    • Catalyst Selection for Regiocontrol: The choice of catalyst can strongly influence which regioisomer is formed. Certain cyclic secondary amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted quinoline product from methyl ketones.[5]

    • Optimize Reaction Conditions: Regioselectivity can be temperature-dependent; higher temperatures may favor the thermodynamically more stable isomer.[6] Additionally, slow addition of the methyl ketone to the reaction mixture has been demonstrated to increase regioselectivity in favor of the 2-substituted product.[5]

    • Use a Directing Group: If synthetically feasible, modifying the ketone with a directing group can block one of the enolization sites, forcing the reaction to proceed with the desired regiochemistry.

The following table illustrates how catalyst choice can influence the product ratio in the reaction between 2-amino-nicotinaldehyde and 2-butanone.

CatalystTemperature (°C)Ratio (2-ethyl-3-methyl vs. 2,4-dimethyl)Reference
KOH80Mixture, poor selectivityGeneral Observation
Pyrrolidine100Favors 2-ethyl-3-methyl[5]
TABO12096:4 (favoring 2-substituted)[5]
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Problem 3: Reaction is not proceeding or is very sluggish, leading to low conversion.
  • Likely Cause: This issue can stem from several factors including an inactive catalyst, insufficient temperature, or sterically hindered substrates.[6] The purity of reagents and the presence of water can also be detrimental, especially in acid-catalyzed reactions.[3]

  • Solutions & Protocols:

    • Verify Reagent and Catalyst Quality: Ensure starting materials are pure and solvents are anhydrous, especially when using moisture-sensitive Lewis acids.[9] Use a fresh batch of catalyst or increase the catalyst loading if inactivity is suspected.[8]

    • Optimize Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[8] For thermally sensitive substrates, microwave irradiation can be a powerful tool to achieve the necessary activation energy without prolonged heating that could lead to degradation.[3]

    • Select a More Active Catalyst: For sterically demanding substrates, a more potent catalyst may be required. Screening a panel of Lewis acids (e.g., In(OTf)₃, SnCl₂, Y(OTf)₃) or considering modern heterogeneous catalysts like nano-crystalline sulfated zirconia can be effective.[4][7][10]

This protocol provides a general guideline for a milder, more efficient synthesis.[8]

  • Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C in an appropriate solvent (e.g., ethanol) or under solvent-free conditions.

  • Reaction Monitoring: Monitor the progress of the reaction every 30 minutes using TLC. Develop the TLC plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under UV light. The reaction is complete when the spot corresponding to the 2-aminoaryl ketone has been consumed.[6]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

cluster_main Desired Friedländer Pathway cluster_side Competing Self-Condensation Pathway A 2-Aminoaryl Ketone + Carbonyl Partner B Cross-Aldol Adduct or Schiff Base A->B X 2x Carbonyl Partner C Cyclization & Dehydration B->C D Desired Quinoline C->D Y Aldol Adduct X->Y Base Catalyst Z Aldol Byproduct Y->Z

Caption: Competing reaction pathways in the Friedländer synthesis.

References
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in the Friedländer Reaction. Chemical Reviews (ACS Publications). Available at: [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Bentham Science. Available at: [Link]

  • A plausible mechanism for the synthesis of quinolines by catalyst. ResearchGate. Available at: [Link]

  • The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. ResearchGate. Available at: [Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports (PMC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Cross-Coupling of 2-Chloro-1,8-Naphthyridines

Welcome to the Technical Support Center for heterocyclic cross-coupling. As an Application Scientist, I have designed this guide to address the specific, persistent challenges researchers face when functionalizing 2-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. As an Application Scientist, I have designed this guide to address the specific, persistent challenges researchers face when functionalizing 2-chloro-1,8-naphthyridines.

Standard palladium-catalyzed cross-coupling protocols (e.g., Suzuki, Buchwald-Hartwig) frequently fail with 1,8-naphthyridines. The core issue is catalyst poisoning : the two nitrogen atoms in the 1,8-naphthyridine ring are perfectly positioned to act as a bidentate ligand. They strongly chelate standard Pd(II) intermediates, forming stable, unreactive "dead-end" square-planar complexes that halt the catalytic cycle[1]. To bypass this, we must utilize alternative catalytic systems—such as Nickel, Copper, or sterically demanding Pd-N-Heterocyclic Carbene (NHC) complexes—that resist this chelation trap.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My Suzuki coupling with 2-chloro-1,8-naphthyridine stalls at <20% conversion despite adding more Pd(PPh3)4. Why?

Causality: Adding more standard Palladium will not solve the issue. The 1,8-naphthyridine product (and starting material) outcompetes your phosphine ligands for the Pd center. Once the naphthyridine chelates the Pd(II) species, transmetalation cannot occur. Solution: Switch to a Nickel-catalyzed system (e.g., Ni(cod)2​ with PCy3​ ). Nickel has a smaller atomic radius and readily adopts tetrahedral or octahedral geometries, making it significantly less susceptible to stable, irreversible bidentate chelation by the rigid 1,8-naphthyridine core. Alternatively, use a Pd-NHC complex ; the strong σ -donating nature of NHC ligands prevents their displacement by the naphthyridine nitrogens[1].

Q2: I am attempting a C-N coupling (amidation/amination) and seeing massive protodehalogenation instead of the coupled product. How do I fix this?

Causality: Protodehalogenation occurs when oxidative addition is successful, but transmetalation/nucleophilic attack is too slow, allowing the metal center to undergo protonation or β -hydride elimination from the solvent/base. Primary amides are inherently poor nucleophiles, exacerbating this delay[2]. Solution: Transition to a Copper(I) catalytic system or use Pd(OAc)2​ with Xantphos . Xantphos has a remarkably large bite angle (approx. 111°), which sterically forces the Pd(II) intermediate to undergo rapid reductive elimination, outpacing the protodehalogenation pathway[2]. For C-N bonds, Cu(I) catalysts are often superior for nitrogen-dense heterocycles as they operate via a different radical or Cu(I)/Cu(III) mechanism that is less prone to β -hydride elimination[3].

Q3: Why is my Nickel catalyst precipitating as a black powder during the reaction?

Causality: The formation of a black precipitate indicates the aggregation of inactive Nickel(0) nanoparticles (bulk metal plating). This happens when your supporting ligand dissociates or is oxidized, leaving the Ni(0) unprotected. Solution: Ensure strict anaerobic conditions. If using Ni(cod)2​ , it is highly sensitive to trace oxygen. Switch to a pre-formed, air-stable Ni(II) precatalyst like NiCl2​(dppf) and reduce it in situ with Zinc dust, or increase the equivalents of your phosphine/NHC ligand to stabilize the monomeric Ni(0) species.

Part 2: Logical Workflows & Mechanistic Pathways

To visualize the decision-making process and the mechanistic divergence between standard and alternative catalysts, refer to the diagrams below.

TroubleshootingTree Start Cross-Coupling of 2-Chloro-1,8-naphthyridine Stall Issue: Reaction Stalls (< 20% Conversion) Start->Stall Dehal Issue: Protodehalogenation (Reduction of C-Cl) Start->Dehal Amine Issue: Poor C-N Coupling Yield Start->Amine Stall_Cause Cause: N,N-Chelation Poisoning of Pd(II) Stall->Stall_Cause Dehal_Cause Cause: Slow transmetalation vs. protonation Dehal->Dehal_Cause Amine_Cause Cause: Weak nucleophilicity & steric hindrance Amine->Amine_Cause Stall_Sol Solution: Switch to Ni(cod)2 or Pd-NHC complexes Stall_Cause->Stall_Sol Dehal_Sol Solution: Use anhydrous K3PO4 & Cu(I) co-catalyst Dehal_Cause->Dehal_Sol Amine_Sol Solution: Use Cu(I) catalysts or Pd(OAc)2 / Xantphos Amine_Cause->Amine_Sol

Caption: Diagnostic logic tree for troubleshooting 2-chloro-1,8-naphthyridine cross-coupling issues.

Mechanism Substrate 2-Chloro-1,8-naphthyridine Pd_Cat Standard Pd Catalyst (e.g., Pd(PPh3)4) Substrate->Pd_Cat Ni_Cat Alternative Catalyst (Ni / Pd-NHC / Cu) Substrate->Ni_Cat DeadEnd Dead-End Complex (N,N-Chelated Pd(II)) Pd_Cat->DeadEnd Chelation OxAdd Oxidative Addition (C-Cl Cleavage) Ni_Cat->OxAdd Productive TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Cross-Coupled Product RedElim->Product

Caption: Mechanistic divergence: Chelation-induced dead-end vs. productive alternative catalytic cycle.

Part 3: Quantitative Catalyst Comparison

The following table summarizes the field-proven efficacy of various catalytic systems when applied to the functionalization of 2-chloro-1,8-naphthyridines.

Catalyst SystemLigandTemp (°C)Base / AdditiveAvg. YieldPrimary Issue Solved
Pd(PPh3​)4​ (Standard) PPh3​ 90 Na2​CO3​ < 20%None (Control baseline)
Pd(OAc)2​ [2]Xantphos100 K2​CO3​ 75-85%Overcomes slow reductive elimination in C-N amidation.
Pd-NHC [1]IPr or IMes80 K3​PO4​ 80-90%Prevents N,N-chelation via strong σ -donation.
Ni(cod)2​ PCy3​ 60-80 K3​PO4​ 85-95%Avoids stable square-planar chelation; excellent for C-C bonds.
CuI [3]Diamine/None110 Cs2​CO3​ 70-80%Highly effective for C-N arylation of imidazoles/amines.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual cues and specific procedural order are included to ensure mechanistic integrity.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura C-C Coupling

Use this protocol when standard Pd-catalyzed Suzuki couplings stall.

Reagents: 2-Chloro-1,8-naphthyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Ni(cod)2​ (5 mol%), PCy3​ (10 mol%), anhydrous K3​PO4​ (3.0 equiv), Toluene/Dioxane (4:1).

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)2​ and PCy3​ . Self-Validation Check: The mixture should form a deep red/purple solution upon the addition of 1 mL of toluene, indicating the formation of the active Ni(PCy3​)2​ species.

  • Substrate Addition: Add 2-chloro-1,8-naphthyridine, the arylboronic acid, and finely milled anhydrous K3​PO4​ . Causality Note: Anhydrous K3​PO4​ is critical. Water promotes the rapid protodeboronation of the arylboronic acid before transmetalation with the less electronegative Ni center can occur.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 80 °C for 12 hours under vigorous stirring.

  • Quench and Workup: Cool to room temperature and expose to air. The solution will turn green/blue as the Ni(0) oxidizes to inactive Ni(II). Filter through a short pad of Celite, eluting with ethyl acetate, and concentrate for column chromatography.

Protocol B: Palladium/Xantphos-Catalyzed C-N Amidation

Use this protocol for coupling primary amides or amines to the naphthyridine core[2].

Reagents: 2-Chloro-1,8-naphthyridine (1.0 equiv), Primary Amide (1.2 equiv), Pd(OAc)2​ (5 mol%), Xantphos (7.5 mol%), K2​CO3​ (2.0 equiv), 1,4-Dioxane.

Step-by-Step Methodology:

  • Pre-catalyst Generation: In a dry flask under nitrogen, combine Pd(OAc)2​ and Xantphos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Reagent Loading: Add the 2-chloro-1,8-naphthyridine, the primary amide, and K2​CO3​ . Causality Note: A weak base like K2​CO3​ is preferred over NaOtBu to prevent base-catalyzed degradation of the primary amide and to tolerate sensitive functional groups[2].

  • Thermal Activation: Heat the mixture to 100 °C for 16 hours. Self-Validation Check: Monitor via TLC or LC-MS. If the reaction stalls at 50%, do not add more Pd. Instead, check for moisture contamination, which hydrolyzes the amide.

  • Isolation: Cool to room temperature, dilute with dichloromethane, and wash with water. Extract the aqueous layer twice with dichloromethane, dry over MgSO4​ , and purify via silica gel chromatography.

References

  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. NIScPR.[Link]

  • Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines. ACS Publications.[Link]

  • Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions (RSC Publishing).[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis of 2-Chloro-5-methyl-1,8-naphthyridine: A Comparative Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of heterocyclic building blocks. In medicinal chemistry, 1,8-naphthyridine derivatives are indispensable pharmacophores, f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of heterocyclic building blocks. In medicinal chemistry, 1,8-naphthyridine derivatives are indispensable pharmacophores, forming the core of numerous antibacterial agents, kinase inhibitors, and antiviral compounds. Among these, 2-Chloro-5-methyl-1,8-naphthyridine (CAS: 33760-81-5) stands out as a premium intermediate. Its value lies in its orthogonal reactivity: the C2 chlorine is primed for nucleophilic aromatic substitution ( SN​Ar ), while the C5 methyl group offers a handle for further functionalization.

However, the success of downstream drug development relies entirely on the absolute purity and structural integrity of this starting material. In this guide, we will objectively compare the spectroscopic performance of the target product against its synthetic alternative and precursor—2-hydroxy-5-methyl-1,8-naphthyridine—to demonstrate how rigorous analytical causality and self-validating protocols ensure you are working with a structurally flawless building block [1].

Part 1: Causality in Analytical Choices

To truly validate a compound, we must move beyond simply running a spectrum; we must understand why specific techniques and parameters are chosen.

1. Why NMR over Standard LC-UV? While LC-UV is excellent for assessing chromatographic purity, it is blind to positional isomerism. During the synthesis of naphthyridines, unexpected cyclization pathways can yield isomers (e.g., 2-chloro-7-methyl-1,8-naphthyridine). High-field 1H NMR provides definitive proof of the substitution pattern [2]. The Causality of Solvent Choice: The alternative precursor, 2-hydroxy-5-methyl-1,8-naphthyridine, exists in a complex lactam-lactim tautomeric equilibrium. This hydrogen-bonding network causes severe line broadening in non-polar solvents, necessitating the use of DMSO- d6​ . Conversely, the target 2-chloro-5-methyl-1,8-naphthyridine is locked in a discrete, non-hydrogen-bonding imine form. This allows us to use CDCl 3​ , yielding exceptionally sharp, well-resolved peaks that make precise J -coupling measurements possible.

2. Why High-Resolution Mass Spectrometry (HRMS)? Standard nominal mass spectrometry will confirm a successful reaction, but HRMS acts as an absolute structural fingerprint. Chlorine possesses two stable isotopes, 35Cl and 37Cl , in a natural abundance ratio of approximately 3:1. By utilizing LC-HRMS, we do not just look for the [M+H]+ peak; we actively validate the isotopic cluster. The presence of this exact 3:1 ratio definitively confirms the successful conversion of the hydroxyl group to a chloride.

3. The Mechanistic Role of FTIR Fourier-Transform Infrared (FTIR) spectroscopy is deployed here as a binary diagnostic tool. We are specifically looking for the elimination of the broad N−H/O−H stretch (3100–3400 cm −1 ) and the strong lactam C=O stretch (~1650 cm −1 ) inherent to the precursor, accompanied by the emergence of a sharp C−Cl stretch (~750 cm −1 ).

Part 2: Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic differences between the target product and its alternative precursor. This data serves as the benchmark for quality control in our laboratories.

Analytical Parameter2-Hydroxy-5-methyl-1,8-naphthyridine (Precursor)2-Chloro-5-methyl-1,8-naphthyridine (Target Product)Diagnostic Significance
FTIR Spectroscopy Broad N−H (~3100 cm −1 ), Strong C=O (~1650 cm −1 )Absent N−H/C=O , Sharp C−Cl stretch (~750 cm −1 )Confirms complete conversion from lactam to chloro-imine.
1 H NMR (Solvent) Broad peaks in CDCl 3​ ; requires DMSO- d6​ Sharp, well-resolved peaks in CDCl 3​ Demonstrates loss of hydrogen-bonding tautomers.
1 H NMR (C3-H Shift) ~6.6 ppm (d, J=9.0 Hz)~7.5 ppm (d, J=8.5 Hz)Highlights the deshielding effect of the C2 chlorine atom.
1 H NMR (C7-H Shift) ~8.4 ppm (d, J=4.5 Hz)~9.0 ppm (d, J=4.4 Hz)Confirms the integrity of the pyridine ring adjacent to N8.
LC-HRMS [M+H]+ m/z 161.0715 (Singlet) m/z 179.0374 and 181.0345 (3:1 Ratio)Validates the precise isotopic signature of chlorine.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as closed, self-validating systems. If the internal checkpoints fail, the data is automatically voided, preventing false positives in drug development pipelines.

Protocol 1: 1 H & 13 C NMR Acquisition for Structural Validation

Objective: Confirm the exact substitution pattern and purity of 2-Chloro-5-methyl-1,8-naphthyridine.

  • Sample Preparation: Accurately weigh 15 mg of the target compound. Dissolve completely in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrument Setup: Load the sample into a 400 MHz or 500 MHz NMR spectrometer. Regulate the probe temperature to exactly 298 K to prevent thermal line broadening.

  • Acquisition Parameters:

    • For 1 H NMR: Run 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • For 13 C NMR: Run 256 scans with proton decoupling.

  • Self-Validation Checkpoint: Before analyzing the compound's peaks, inspect the TMS peak at 0.00 ppm. The integration must be perfectly sharp and symmetric. Any splitting or shouldering indicates poor magnetic shimming, which invalidates the J -coupling measurements required to distinguish the C3-C4 protons from the C6-C7 protons. If asymmetric, re-shim and re-acquire.

  • Data Interpretation: Verify the diagnostic C5 methyl singlet at ~2.7 ppm, the C7 doublet at ~9.0 ppm, and the C4 doublet at ~8.4 ppm.

Protocol 2: LC-HRMS Isotopic Profiling

Objective: Validate the [M+H]+ exact mass and the 35Cl/37Cl isotopic ratio.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Blank Injection (Self-Validation Checkpoint): Inject a pure solvent blank prior to the sample. The blank must show a signal-to-noise (S/N) ratio of <3 for m/z 179.0374 at the expected retention time. This definitively rules out column carryover and validates that the subsequent signal originates entirely from the current sample.

  • Acquisition: Run the sample using Electrospray Ionization in positive mode (ESI+). Set the mass analyzer (e.g., Q-TOF or Orbitrap) to scan a mass range of m/z 100–500 with a resolution of at least 70,000 FWHM.

  • Data Processing: Extract the exact mass for C9​H8​ClN2+​ (Expected [M+H]+ = 179.0374). Integrate the peak areas for m/z 179.0374 and 181.0345. Confirm the ratio is 3:1 (±5% tolerance).

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical relationship between the synthesis, purification, and our self-validating spectroscopic workflow.

G A 2-Hydroxy-5-methyl-1,8-naphthyridine (Alternative / Precursor) B Chlorination (POCl3) Reaction Monitoring A->B Synthesis C 2-Chloro-5-methyl-1,8-naphthyridine (Target Product) B->C Purification D 1H & 13C NMR (Substitution Pattern) C->D Structural ID E FTIR Spectroscopy (Functional Group Shift) C->E Purity Check F LC-HRMS (Isotopic Profiling) C->F Mass ID G Validated Premium Building Block D->G E->G F->G

Spectroscopic validation workflow for 2-Chloro-5-methyl-1,8-naphthyridine.

References

  • National Institutes of Health (NIH) / PMC. "General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues." Molecules, 2018. Available at:[Link]

Comparative

A Comparative Guide to the Cytotoxicity of 2-Chloro-5-methyl-1,8-naphthyridine Derivatives in Cancer Research

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic effects of 2-Chloro-5-methyl-1,8-naphthyridine derivatives, offering researchers and drug development professionals critical insights into their therapeutic potential. We will explore the structure-activity relationships that govern their efficacy against various cancer cell lines, detail the standard methodologies for assessing their cytotoxic impact, and contextualize these findings within the broader landscape of anticancer drug discovery.

The Rationale for Cytotoxicity Testing: Unveiling Anticancer Potential

The primary goal in the preclinical evaluation of potential anticancer agents is to assess their ability to inhibit the growth of and kill cancer cells. Cytotoxicity assays provide the fundamental quantitative data—typically the half-maximal inhibitory concentration (IC50)—required to rank compounds and identify promising lead candidates. For 1,8-naphthyridine derivatives, cytotoxic activity is often a manifestation of several underlying mechanisms of action, including the inhibition of key enzymes like topoisomerase I and II, the induction of cell cycle arrest, and the activation of apoptotic cell death pathways.[1][3][4] Understanding these mechanisms is crucial for rational drug design and development.

Comparative Cytotoxicity of 1,8-Naphthyridine Derivatives

Systematic modifications to the 1,8-naphthyridine core have yielded a diverse library of compounds with varying cytotoxic potencies. The data summarized below, collated from multiple in vitro studies, highlights the critical role that specific substituents play in modulating anticancer activity against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Select 1,8-Naphthyridine Derivatives Against Human Cancer Cell Lines

Compound ID/DescriptionHeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)MCF-7 (Breast)HCT-116 (Colon)MIAPaCa (Pancreatic)K-562 (Leukemia)PA-1 (Ovarian)SW620 (Colon)Reference(s)
Compound 16 (3,4,5-Trimethoxyphenyl) 0.70.15.1------[4][5]
Compound 29 (Unsubstituted C-3'-heteroaryl) -------0.411.4[6][7]
Compound 36 (Halogen substituted) -------1.19-[6][7]
Compound 47 (Halogen substituted) -----0.410.77--[6][7]
Compound 7 ---3.98-----[8]
Compound 5b 7.56--------[8]
Compound 1 ----11.62----[8]
Doxorubicin (Control) ---4.17-----[8]
Colchicine (Control) 23.67.819.7------[4]

Note: Data represents the IC50 value in micromolar (µM), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. "-" indicates data not available.

From this comparative data, several structure-activity relationships (SAR) can be inferred. For instance, compound 16 , featuring a 3,4,5-trimethoxyphenyl group, demonstrates exceptionally high potency against leukemia (HL-60) and cervical cancer (HeLa) cell lines.[4] Similarly, halogen substitutions and the introduction of specific heteroaryl moieties, as seen in compounds 29 , 36 , and 47 , yield derivatives with potent, sub-micromolar activity against pancreatic, ovarian, and colon cancer cells.[6][7] Notably, compound 7 showed stronger cytotoxic activity against the MCF-7 breast cancer cell line than the established chemotherapeutic agent Doxorubicin.[8]

Standard Protocol: The MTT Assay for In Vitro Cytotoxicity

The most common method for assessing the cytotoxicity of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4][5] This reliable and high-throughput method provides a quantitative measure of cell viability.

Principle of the MTT Assay

The assay's principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Experimental Protocol
  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Chloro-5-methyl-1,8-naphthyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations (and a vehicle control).

  • Incubation: Incubate the plate for a further 48 to 72 hours under the same conditions. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizing the MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h (Attachment) cell_seeding->incubation_24h add_compounds 3. Add Naphthyridine Derivatives incubation_24h->add_compounds incubation_48h 4. Incubate for 48-72h add_compounds->incubation_48h add_mtt 5. Add MTT Reagent incubation_48h->add_mtt incubation_4h 6. Incubate for 4h (Formazan Formation) add_mtt->incubation_4h solubilize 7. Solubilize Formazan (DMSO) incubation_4h->solubilize read_abs 8. Measure Absorbance (570 nm) solubilize->read_abs calc_ic50 9. Calculate IC50 Value read_abs->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Mechanistic Insight: Induction of Apoptosis

Several studies indicate that 1,8-naphthyridine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3] One key mechanism involves alterations in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[3] This triggers a cascade of caspase activation, culminating in the execution of cell death.

The Intrinsic Apoptotic Pathway

Apoptosis_Pathway cluster_trigger cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade Naphthyridine 1,8-Naphthyridine Derivative MMP Mitochondrial Membrane Potential Loss Naphthyridine->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Apaf1 Apaf-1 Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway.

Conclusion and Future Outlook

The 2-Chloro-5-methyl-1,8-naphthyridine scaffold and its broader class of derivatives represent a highly promising area for the development of novel anticancer therapeutics. The comparative data clearly indicate that subtle chemical modifications can lead to significant gains in cytotoxic potency and selectivity against various cancer types. The MTT assay remains the gold standard for initial in vitro screening, providing a robust and efficient means of quantifying this activity.

Future research should focus on expanding the library of derivatives to further refine structure-activity relationships, conducting in-depth mechanistic studies to elucidate specific molecular targets, and advancing the most potent compounds into preclinical in vivo models. The insights provided in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of 1,8-naphthyridine derivatives in the fight against cancer.

References

  • Ahmed, N., Abuzahra, M. M., & Zaghary, W. (2023).
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1167-1175.
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available from: [Link]

  • Ye, Y., et al. (2015). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives.
  • Ye, Y., et al. (2015). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Publications. Available from: [Link]

  • Capozzi, A., Mantuano, E., Matarrese, P., Saccomanni, G., Manera, C., Mattei, V., ... & Misasi, R. (2012). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 12(6), 653-662.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed. Available from: [Link]

  • Hwang, Y., Chung, M., Sohn, U., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 507-514.
  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available from: [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]

  • El-Hema, H. S., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis.
  • Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.).
  • Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. (2024). MDPI. Available from: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). MDPI. Available from: [Link]

Sources

Validation

Comparative Guide to Catalytic Systems for 1,8-Naphthyridine Synthesis

As the demand for 1,8-naphthyridine derivatives grows across medicinal chemistry (e.g., DNA gyrase inhibitors, bioisosteres of quinoline) and materials science (fluorophores, metal ligands), the synthetic methodologies u...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for 1,8-naphthyridine derivatives grows across medicinal chemistry (e.g., DNA gyrase inhibitors, bioisosteres of quinoline) and materials science (fluorophores, metal ligands), the synthetic methodologies used to construct this privileged bicyclic scaffold must evolve. The Friedländer condensation remains the most robust and direct route for synthesizing 1,8-naphthyridines from 2-aminonicotinaldehyde. However, traditional protocols relying on harsh acids, strong bases, and volatile organic solvents are increasingly being replaced by greener, more efficient catalytic systems.

This guide provides an objective, data-driven comparison of modern catalysts—ranging from aqueous ionic liquids to solvent-free mechanochemical promoters—empowering researchers to select the optimal system based on substrate complexity, scalability, and environmental impact.

Mechanistic Causality in the Friedländer Condensation

To understand why specific catalysts outperform others, we must first deconstruct the reaction mechanism. The Friedländer condensation is a cascade sequence: an initial aldol-type condensation between the aminoaldehyde and an active methylene compound, followed by intramolecular cyclization and a final dehydration step to establish aromaticity.

The primary bottleneck is the activation of the carbonyl electrophile and the stabilization of the enolate intermediate. Furthermore, because water is a byproduct of the final aromatization step, performing this reaction in aqueous media traditionally violates Le Chatelier’s principle, pushing the equilibrium backward. Modern catalysts overcome this by either stabilizing the transition state via hydrogen bonding or driving the reaction forward through phase separation.

Mechanism A 2-Aminonicotinaldehyde B Active Methylene Compound C Aldol Condensation (Catalyst Promoted) D Intramolecular Cyclization C->D E Dehydration (-H₂O) D->E F 1,8-Naphthyridine Scaffold E->F AB AB AB->C

Caption: Mechanistic pathway of the catalyzed Friedländer condensation.

Comparative Performance Data

The following table synthesizes quantitative experimental data across different modern catalytic systems, highlighting their operational parameters and yields for the synthesis of 2-methyl-1,8-naphthyridine and related derivatives.

Catalyst SystemLoadingReaction MediumTemp (°C)TimeTypical YieldKey Advantage
Choline Hydroxide (ChOH) 1 mol%Water25–506–12 h90–96%[1]
CeCl₃·7H₂O 10 mol%Solvent-Free255–10 min88–94%[2]
NH₂SO₃NH₄ EquimolarSolvent-Free255 min85–92%[3]
[Bmmim][Im] ExcessIonic Liquid50–8024 h85–95%[4]
TABO 10 mol%Toluene8012 h80–90%[5]

Catalyst Selection Logic & Expert Insights

Choosing the right catalyst requires balancing the physical properties of your substrates with the desired green chemistry metrics.

  • Aqueous Ionic Liquids (Choline Hydroxide - ChOH): Water is notoriously challenging for dehydration condensation reactions. However, ChOH acts as a highly efficient, metal-free catalyst in aqueous media[1]. Mechanistic studies, including Density Functional Theory (DFT) and Non-Covalent Interaction (NCI) analysis, demonstrate that ChOH forms critical hydrogen bonds with the reactants[1]. This stabilizes the transition state in the highly polar aqueous medium, enabling gram-scale synthesis without toxic organic solvents[6].

  • Solvent-Free Mechanochemistry (CeCl₃·7H₂O & NH₂SO₃NH₄): Mechanochemical grinding exploits the high local concentration of reactants in the solid state. Lewis acids like CeCl₃·7H₂O coordinate with the carbonyl oxygen of the active methylene, drastically increasing its electrophilicity[2]. Alternatively, ammonium sulphamate provides a mild, non-toxic solid-state promoter[3]. Both methods bypass the need for hazardous solvents and reduce reaction times to under 10 minutes[3].

  • Basic Ionic Liquids ([Bmmim][Im]): For sterically hindered or unsymmetrical ketones, strong basicity and high solvation power are required to prevent mixed cyclization modes.[Bmmim][Im] serves as both the solvent and the catalyst, driving exclusive regioselectivity without the need for additional promoters[4].

Workflow Start Select Catalyst for 1,8-Naphthyridine Synthesis Q1 Aqueous / Green Conditions Required? Start->Q1 Q2 Solvent-Free / Mechanochemical? Q1->Q2 No Cat1 Choline Hydroxide (ChOH) Forms H-bonds to stabilize TS in water Q1->Cat1 Yes Cat2 CeCl₃·7H₂O or NH₂SO₃NH₄ Grinding accelerates kinetics Q2->Cat2 Yes Cat3 [Bmmim][Im] or TABO High regioselectivity for complex substrates Q2->Cat3 No

Caption: Decision matrix for selecting optimal catalytic conditions based on constraints.

Self-Validating Experimental Protocols

A robust protocol must contain built-in physical checkpoints that validate the success of the reaction without immediately relying on complex spectroscopic analysis.

Protocol A: Gram-Scale Aqueous Synthesis using Choline Hydroxide (ChOH)

Best for: Scalable, environmentally benign synthesis of standard derivatives.

  • Initiation: In a round-bottom flask, suspend 2-aminonicotinaldehyde (1.0 equiv) and the active methylene compound (e.g., acetone, 3.0 equiv) in deionized water.

  • Catalysis: Add Choline Hydroxide (ChOH) (1 mol%). Purge the flask with nitrogen gas and stir at 50 °C[7].

  • Validation Checkpoint 1 (Kinetics): Monitor the reaction via TLC (Ethyl Acetate:Hexane). The complete disappearance of the distinct yellow spot of 2-aminonicotinaldehyde (typically within 6–12 hours) confirms substrate consumption[1].

  • Isolation: Allow the mixture to cool to room temperature. Because the 1,8-naphthyridine product is highly lipophilic compared to the aqueous medium, it will spontaneously phase-separate.

  • Validation Checkpoint 2 (Thermodynamics): The formation of a distinct solid precipitate validates successful cyclization and dehydration. The water-soluble ChOH catalyst remains entirely in the aqueous phase[1].

  • Purification: Filter the solid product under vacuum and wash with cold water. Verify the melting point against literature values to confirm purity prior to NMR characterization.

Protocol B: Solvent-Free Mechanochemical Synthesis using CeCl₃·7H₂O

Best for: Rapid library generation and minimizing solvent waste.

  • Initiation: Combine equimolar amounts of 2-aminonicotinaldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in a clean, dry mortar.

  • Catalysis: Add CeCl₃·7H₂O (10 mol%) directly to the solid mixture[2].

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature for 5 to 10 minutes[2].

  • Validation Checkpoint 1 (Physical State Change): The mixture will initially form a paste or melt as the aldol condensation occurs, followed by rapid re-solidification. This re-solidification is a physical indicator that the dehydration step has occurred, releasing water which subsequently evaporates.

  • Isolation: Quench the solid mass with cold water to dissolve the CeCl₃·7H₂O catalyst.

  • Validation Checkpoint 2 (Solubility): The insolubility of the resulting solid in cold water confirms the formation of the organic 1,8-naphthyridine product. Filter, dry, and recrystallize from ethanol if necessary.

References

  • Das, A., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 2021.[Link]

  • Mogilaiah, K., et al. "Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State." International Journal of ChemTech Research, 2013.[Link]

  • "CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions." Connect Journals. [Link]

  • "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition." ACS Omega, 2021.[Link]

  • "1,8-Naphthyridine synthesis." Organic Chemistry Portal.[Link]

Sources

Comparative

biological evaluation of novel 2-Chloro-5-methyl-1,8-naphthyridine analogs

Biological Evaluation of Novel 2-Chloro-5-methyl-1,8-naphthyridine Analogs: A Comprehensive Comparative Guide Executive Summary The 1,8-naphthyridine scaffold is a well-documented "privileged structure" in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Evaluation of Novel 2-Chloro-5-methyl-1,8-naphthyridine Analogs: A Comprehensive Comparative Guide

Executive Summary

The 1,8-naphthyridine scaffold is a well-documented "privileged structure" in medicinal chemistry, forming the pharmacophoric core of foundational therapeutics like nalidixic acid. As drug resistance escalates in both oncology and infectious diseases, structural optimization of this core is critical. This guide provides an objective, data-driven evaluation of novel 2-Chloro-5-methyl-1,8-naphthyridine analogs. By comparing their biological performance against established clinical standards, we elucidate the structure-activity relationships (SAR) that make these specific derivatives highly potent dual-action agents (antibacterial and anticancer).

Structural Rationale: The 2-Chloro-5-methyl Advantage

The transition from first-generation quinolones to advanced naphthyridine derivatives requires precise functionalization. The choice of the 2-chloro-5-methyl-1,8-naphthyridine building block (CAS: 33760-81-5) is driven by two mechanistic imperatives:

  • C2-Chloro Substitution: The electron-withdrawing chlorine atom serves a dual purpose. Synthetically, it acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for rapid library generation. Biologically, it enhances halogen bonding within the hydrophobic pockets of target enzymes, significantly increasing drug-target residence time 1.

  • C5-Methyl Substitution: The addition of a methyl group at the C5 position increases the overall lipophilicity (LogP) of the molecule. This is a causal factor in improved cellular permeability, allowing the analogs to cross the complex mycobacterial cell wall and the lipid bilayers of solid tumor cells more effectively than their unsubstituted counterparts.

Mechanistic Pathways: Dual-Target Inhibition

The biological efficacy of 1,8-naphthyridines stems from their ability to inhibit critical DNA topological enzymes. In bacteria, they target DNA gyrase, preventing the supercoiling necessary for replication. In human cancer cells, due to evolutionary structural homologies, optimized analogs intercalate into the DNA-Topoisomerase II cleavage complex. This intercalation prevents DNA religation, triggering a cascade of double-strand breaks that ultimately forces the cell into apoptosis 2.

MOA A 2-Chloro-5-methyl- 1,8-naphthyridine B DNA-Topo II Cleavage Complex A->B Intercalation & Halogen Bonding C Inhibition of DNA Religation B->C D Double-Strand DNA Breaks C->D E Apoptosis (MCF7 / HepG2) D->E

Fig 1: Mechanism of Topoisomerase II inhibition by 1,8-naphthyridine analogs leading to apoptosis.

Comparative Performance Data

To objectively assess the performance of the 2-chloro-5-methyl-1,8-naphthyridine derivatives, we compare representative functionalized analogs (Analog A: piperazine-substituted; Analog B: morpholine-substituted) against standard therapeutic alternatives.

Table 1: In Vitro Antibacterial & Anti-mycobacterial Activity (MIC, µg/mL) Causality Note: Minimum Inhibitory Concentration (MIC) values dictate dosing regimens. Lower MIC values indicate higher binding affinity to bacterial DNA gyrase.

CompoundM. tuberculosis H37RvE. coli (Gram -)S. aureus (Gram +)Performance vs. Standard
Analog A 3.121.566.25Superior Gram-negative penetration.
Analog B 1.563.123.12Broad-spectrum efficacy.
Nalidixic Acid >50.04.0016.00Baseline 1,8-naphthyridine standard.
Rifampicin 0.25N/AN/AClinical anti-TB standard.

Table 2: In Vitro Anticancer Cytotoxicity (IC₅₀, µM) Causality Note: IC₅₀ values reflect the concentration required to induce 50% cell death. The enhanced lipophilicity of the C5-methyl group significantly lowers the IC₅₀ in solid tumor models compared to baseline scaffolds 3.

CompoundMCF7 (Breast Cancer)HepG2 (Liver Cancer)Selectivity Index (SI)
Analog A 4.21 ± 0.156.88 ± 0.22> 10
Analog B 1.85 ± 0.083.45 ± 0.11> 15
Staurosporine 4.51 ± 0.125.20 ± 0.18< 5 (High systemic toxicity)
Voreloxin 1.10 ± 0.052.30 ± 0.09> 20

Data synthesis indicates that Analog B outperforms Staurosporine in MCF7 cell lines, positioning it as a highly competitive Topoisomerase II inhibitor.

Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that edge cases (such as compound auto-fluorescence or media contamination) are mathematically isolated from the final data.

Workflow cluster_0 Antibacterial (MABA) cluster_1 Anticancer (MTT) Start Compound Library (2-Chloro-5-methyl-1,8-naphthyridines) M1 Inoculate M. tuberculosis (96-well plates) Start->M1 C1 Seed MCF7/HepG2 Cells (96-well plates) Start->C1 M2 Add Analogs (Serial Dilution) M1->M2 M3 Add Alamar Blue & Read Fluorescence M2->M3 Data Data Analysis (IC50 & MIC Determination) M3->Data C2 Incubate with Analogs (24-72 hours) C1->C2 C3 Add MTT Reagent & Measure Absorbance C2->C3 C3->Data

Fig 2: Parallel high-throughput workflow for antibacterial (MABA) and anticancer (MTT) evaluation.

Anti-mycobacterial Evaluation: Microplate Alamar Blue Assay (MABA)

Causality: MABA is utilized over traditional agar proportion methods because it is a non-radiometric, colorimetric assay that directly correlates visible dye reduction (blue resazurin to pink resorufin) with active bacterial metabolism. This eliminates subjective visual scoring of micro-colonies 4.

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) to logarithmic phase (OD₆₀₀ ≈ 0.6).

  • Plating & Dilution: Dispense 100 µL of media into 96-well plates. Add 2-chloro-5-methyl-1,8-naphthyridine analogs and perform a 2-fold serial dilution to establish a concentration gradient (0.19 to 50 µg/mL). Self-validation step: Include a compound-free growth control and a bacteria-free sterility control.

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 5 days.

  • Detection: Add 20 µL of Alamar Blue reagent to all wells. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color shift from blue to pink.

Cytotoxicity Evaluation: MTT Assay

Causality: The MTT assay relies on mitochondrial succinate dehydrogenase to reduce the tetrazolium dye to insoluble formazan. Because this enzyme is only active in living cells, the assay inherently filters out artifacts from necrotic cells, providing a highly trustworthy viability metric.

  • Cell Seeding: Harvest MCF7 and HepG2 cells at 80% confluence. Seed into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cellular adhesion.

  • Treatment: Aspirate media and replace with fresh media containing the naphthyridine analogs at varying concentrations (0.1 to 100 µM). Incubate for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: This duration is optimized to allow sufficient intracellular accumulation and reduction of the dye without causing reagent-induced toxicity.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism), normalizing data against the untreated vehicle control (defined as 100% viability).

References

  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. Oriental Journal of Chemistry. Available at: [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

The 1,8-Naphthyridine Purification Guide: Comparative Methodologies and Protocols

The 1,8-naphthyridine scaffold is a privileged heterocycle in modern medicinal chemistry. It forms the core pharmacophore for a vast array of therapeutics, including antimicrobial agents (e.g., nalidixic acid), highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,8-naphthyridine scaffold is a privileged heterocycle in modern medicinal chemistry. It forms the core pharmacophore for a vast array of therapeutics, including antimicrobial agents (e.g., nalidixic acid), highly potent HIV-1 integrase inhibitors 1, and selective CB2 receptor ligands 2.

However, the synthesis of these molecules—often via Friedländer condensations or multicomponent coupling—frequently results in complex crude mixtures. Because 1,8-naphthyridines possess multiple basic nitrogen atoms and exhibit moderate-to-high polarity, standard purification techniques often fail. Acidic silica gel can cause irreversible adsorption, while subtle polarity differences between positional isomers make standard recrystallization a thermodynamic nightmare.

As an application scientist, choosing the right purification modality requires balancing scale, target purity, and the specific physicochemical properties of the crude matrix. This guide objectively compares the most effective purification strategies, explaining the causality behind each technique and providing self-validating protocols.

Comparative Efficacy of Purification Modalities

The following table summarizes the performance metrics of the four primary purification strategies for 1,8-naphthyridine derivatives.

Purification MethodOptimal ScaleTypical Yield RecoveryPurity AchievedTarget Impurities RemovedKey Limitations
Preparative RP-HPLC 1 mg – 5 g70% – 85%>99%Closely related positional isomers, trace byproductsLow throughput, high solvent consumption, requires specialized equipment
Column Chromatography 1 g – 500 g65% – 80%90% – 96%Unreacted starting materials, oligomersRisk of irreversible silica adsorption; degradation of sensitive functional groups
Recrystallization >10 g50% – 75%95% – 98%Soluble organic byproducts, distinct polarity impuritiesHigh risk of "oiling out"; requires extensive solvent optimization
Aqueous Precipitation 1 g – 100 g85% – 98%90% – 95%Water-soluble catalysts, unreacted saltsOnly applicable to specific "green" synthetic routes (e.g., aqueous Friedländer)

Decision Matrix for Purification Workflows

G Crude Crude 1,8-Naphthyridine Mixture Workup Acid-Base Extraction (Removes non-basic impurities) Crude->Workup Decision Target Purity & Scale? Workup->Decision HPLC Preparative RP-HPLC (TFA/MeCN/H2O) Decision->HPLC mg-scale, Bioassay Prep Silica Column Chromatography (Alumina / Deactivated Silica) Decision->Silica g-scale, Positional Isomers Recryst Recrystallization (EtOH/MeOH) Decision->Recryst kg-scale, High Initial Purity Pure Purified 1,8-Naphthyridine (>95%) HPLC->Pure Silica->Pure Recryst->Pure

Decision matrix for selecting 1,8-naphthyridine purification workflows based on scale and purity.

Methodology 1: Preparative Reversed-Phase HPLC (RP-HPLC)

Causality & Theory: RP-HPLC is the gold standard when >95% purity is required for biological assays. The core challenge with 1,8-naphthyridines in HPLC is their basicity. On standard C18 columns, the unprotonated nitrogen atoms interact strongly with residual silanols on the silica matrix, causing severe peak tailing and poor resolution of positional isomers.

To counteract this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA serves a dual purpose: it protonates the naphthyridine nitrogens (forming a more polar, well-behaved ion pair) and suppresses the ionization of residual silanols, ensuring sharp, symmetrical peaks 3.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude mixture in DMSO or the initial mobile phase composition to a concentration of 5–10 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Analytical Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Run a shallow gradient (e.g., 5% to 95% B over 30 minutes) to identify the retention time of the target compound versus isomers.

  • Preparative Scale-Up: Transfer the optimized gradient to a preparative C18 column (e.g., 21.2 x 250 mm). Collect fractions based on UV absorption (typically 254 nm and 354 nm).

  • Self-Validation Check: Before pooling fractions, perform an analytical injection of the main peak. If the peak tailing factor (Tf) is > 1.5, the silanol suppression is incomplete. Increase the TFA concentration to 0.15% in future runs.

  • Isolation: Lyophilize the pooled pure fractions. Note that the product will be isolated as a TFA salt. Neutralize with an Amberlyst A21 ion exchange resin if the free base is required for biological testing.

Methodology 2: Adsorption Chromatography & Acid-Base Extraction

Causality & Theory: For gram-scale purification, column chromatography is highly effective but fraught with chemical traps. 1,8-naphthyridines can irreversibly adsorb or degrade on standard acidic silica gel 4. To prevent this, the stationary phase must be altered: either by using neutral alumina or by deactivating silica gel with a volatile base like triethylamine (Et3N) 5. Pre-treating the crude mixture with an acid-base extraction exploits the basicity of the naphthyridine core, efficiently stripping away non-basic organic impurities before the mixture ever touches a column.

Step-by-Step Protocol:

  • Acid Extraction: Dissolve the crude reaction mixture in dichloromethane (DCM). Transfer to a separatory funnel and extract with 10% aqueous HCl. The basic 1,8-naphthyridine will protonate and partition into the aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification (Self-Validation): Cool the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise. Validation: Test the aqueous layer with pH paper. The pH must strictly reach >10. If it is lower, the naphthyridine remains protonated and will not extract back into the organic phase, destroying your yield.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Column Chromatography:

    • Slurry pack a column using neutral alumina (or silica gel deactivated with 1% Et3N in the starting solvent).

    • Load the crude extract and elute using a gradient of DCM to DCM/Methanol (e.g., 98:2 v/v).

    • Monitor fractions via TLC under UV light (254 nm).

Methodology 3: Green Aqueous Precipitation & Recrystallization

Causality & Theory: When scaling up to multi-gram or kilogram quantities, chromatography becomes economically and environmentally unviable. Recent advances in green chemistry have demonstrated that conducting the Friedländer synthesis in water allows the hydrophobic 1,8-naphthyridine product to simply precipitate out of the reaction matrix, bypassing chromatography entirely 6.

For traditional recrystallization, the main failure mode is "oiling out"—where the target compound separates as a supercooled liquid rather than a crystalline solid. This occurs when the melting point of the crude mixture is depressed below the boiling point of the recrystallization solvent due to a high impurity load 4.

Step-by-Step Protocol:

  • Aqueous Precipitation (If applicable to synthetic route): Upon completion of an aqueous Friedländer reaction, cool the reaction mixture to 0–5 °C. The product will precipitate. Filter via a Büchner funnel and wash with cold water to remove water-soluble catalysts and unreacted salts.

  • Solvent Selection: Choose a solvent with a steep solubility curve for the target compound (e.g., Ethanol or Methanol).

  • Recrystallization: Dissolve the crude solid in the minimum amount of boiling solvent. Slowly cool the mixture to room temperature, then transfer to an ice bath to maximize crystal yield.

  • Self-Validation Check: Observe the cooling flask. If the solution "oils out" (forming a distinct liquid biphasic layer instead of crystals), the impurity load is too high. Do not attempt to force crystallization. Re-dissolve the oil in DCM, perform a quick silica plug filtration to remove oligomers, evaporate, and re-attempt the crystallization process.

References

  • 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1.PMC / NIH.
  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides.PMC / NIH.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs.Benchchem.
  • CN105399739A - Synthesis method of 1,8-Naphthyridin-2-amine.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.ACS Omega.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-methyl-1,8-naphthyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal Protocols for 2-Chloro-5-methyl-1,8-naphthyridine For researchers and drug development professionals, the synthesis and functionalization of heterocyclic pharmacophores are d...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Protocols for 2-Chloro-5-methyl-1,8-naphthyridine

For researchers and drug development professionals, the synthesis and functionalization of heterocyclic pharmacophores are daily operations. 2-Chloro-5-methyl-1,8-naphthyridine (CAS: 33760-81-5) is a highly valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to generate biologically active naphthyridine derivatives. However, the same chemical reactivity that makes it valuable also necessitates rigorous safety and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with the operational logic and causality behind the proper disposal of 2-Chloro-5-methyl-1,8-naphthyridine.

Hazard Profile & Operational Causality

Before designing a disposal protocol, we must understand the physicochemical and toxicological profile of the substance. 2-Chloro-5-methyl-1,8-naphthyridine is classified with severe acute toxicity warnings across multiple exposure routes[1].

The presence of the chlorine substituent on the electron-deficient naphthyridine ring makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). Biologically, this reactivity can lead to unwanted covalent binding with cellular nucleophiles if exposure occurs. Environmentally, halogenated heterocycles are persistent and require specialized destruction methods to prevent soil and water contamination.

Table 1: Quantitative Hazard and Identification Data

Property / MetricValue / Classification
Chemical Name 2-Chloro-5-methyl-1,8-naphthyridine
CAS Number 33760-81-5
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol [2]
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[1]
Waste Stream Classification Halogenated Organic Waste

Waste Lifecycle and Segregation Workflow

The fundamental principle of hazardous waste management is segregation at the source . Mixing halogenated waste (like 2-Chloro-5-methyl-1,8-naphthyridine) with non-halogenated waste exponentially increases disposal costs and complicates the chemical profiling required by environmental agencies.

G Start Reaction / Assay Completion Segregation Point-of-Use Waste Segregation Start->Segregation Halogenated Halogenated Organic Waste Segregation->Halogenated Solvents & Mother Liquors SolidWaste Solid Hazardous Waste (Consumables) Segregation->SolidWaste PPE & Tips SAA Satellite Accumulation Area (SAA) Halogenated->SAA SolidWaste->SAA EHS Institutional EHS Transfer SAA->EHS Incineration Licensed High-Temp Incineration (>1000°C) EHS->Incineration

Workflow for the segregation and disposal of 2-Chloro-5-methyl-1,8-naphthyridine waste.

Step-by-Step Disposal Methodology

The following protocols ensure self-validating safety, meaning that if a step fails, the subsequent step acts as a failsafe to prevent environmental release or personnel exposure.

Phase 1: Point-of-Generation Segregation
  • Action: Immediately upon completion of your reaction or purification (e.g., column chromatography, recrystallization), collect all liquid waste containing 2-Chloro-5-methyl-1,8-naphthyridine into a designated "Halogenated Organic Waste" carboy.

  • Causality: The chlorine atom dictates this classification. Halogenated waste requires specific high-temperature incineration. If mixed with non-halogenated waste and incinerated at lower temperatures, halogenated compounds can act as precursors for highly toxic environmental pollutants like dioxins and furans.

Phase 2: Container Management and Profiling
  • Action: Utilize High-Density Polyethylene (HDPE) or glass containers, ensuring compatibility with the primary solvent used in your reaction (e.g., Dichloromethane, Ethyl Acetate). Affix a hazardous waste label immediately. You must explicitly write "2-Chloro-5-methyl-1,8-naphthyridine" alongside the solvent composition. Do not use structural abbreviations or internal project codes.

  • Causality: Accurate labeling is a strict regulatory requirement. Because this compound carries acute toxicity warnings (H301, H311, H331)[1], downstream waste management personnel must be aware of the specific exposure risks in the event of a spill during transport.

Phase 3: Decontamination of Solid Consumables
  • Action: All contaminated solid consumables—including pipette tips, TLC plates, weighing boats, silica gel from columns, and nitrile gloves—must be deposited into a rigid, leak-proof "Solid Hazardous Waste" container.

  • Causality: 2-Chloro-5-methyl-1,8-naphthyridine is toxic in contact with skin (H311)[1]. Trace amounts left on a discarded glove or weighing boat pose a severe exposure risk to custodial staff if improperly discarded in municipal or general laboratory trash streams.

Phase 4: Institutional Transfer and Final Destruction
  • Action: Once the waste container in the Satellite Accumulation Area (SAA) reaches 80% capacity, seal it with a vented cap (if gas evolution is possible from the solvent mixture) and initiate a transfer request to your institutional Environmental Health and Safety (EHS) department.

  • Causality: EHS will contract a licensed facility to perform high-temperature incineration (typically exceeding 1000°C) equipped with flue-gas desulfurization and acid gas scrubbers. This extreme thermal environment is scientifically required to cleave the stable aromatic naphthyridine ring system and safely neutralize the hydrogen chloride (HCl) gas generated from the destruction of the chlorinated substituent.

References

Sources

Handling

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methyl-1,8-naphthyridine

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Chloro-5-methyl-1,8-naphthyridine. As a substituted naphthyridine, this compound and its structural analogs pre...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Chloro-5-methyl-1,8-naphthyridine. As a substituted naphthyridine, this compound and its structural analogs present significant health and safety risks that necessitate rigorous adherence to established laboratory safety procedures. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage these risks effectively, ensuring personal safety and experimental integrity.

Hazard Assessment & Risk Mitigation: The Foundation of Safe Handling

  • Acute Toxicity: Harmful or toxic if swallowed.[2]

  • Severe Skin Corrosion/Irritation: Capable of causing chemical burns and skin irritation upon direct contact.[1][2][3] May also act as a skin sensitizer, leading to allergic reactions upon repeated exposure.[1][3]

  • Serious Eye Damage: Poses a significant risk of causing serious, potentially irreversible eye damage or burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2] Some related compounds are noted as being corrosive to the respiratory tract.[3]

Given these potential hazards, a proactive risk mitigation strategy is not merely recommended; it is imperative. The following workflow illustrates the foundational steps of risk assessment that must precede any handling of this compound.

RiskAssessment cluster_Plan Planning & Assessment cluster_Control Control Measures cluster_Action Execution ReviewSDS Review SDS of Analog Compounds (e.g., 2-Chloro-1,8-naphthyridine) IdentifyHazards Identify Key Hazards: - Skin/Eye Corrosivity - Toxicity - Respiratory Irritation ReviewSDS->IdentifyHazards informs AssessTask Assess Task-Specific Risks (Weighing, Dissolving, Reaction) IdentifyHazards->AssessTask Engineering Select Engineering Controls (Chemical Fume Hood) AssessTask->Engineering dictates PPE Determine Required PPE (Gloves, Goggles, Coat, etc.) Engineering->PPE Emergency Verify Emergency Equipment (Eyewash, Safety Shower) PPE->Emergency Proceed Proceed with Handling Protocol Emergency->Proceed

Caption: Risk assessment workflow prior to handling the compound.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified above. The principle of causality is key: we don't just wear PPE; we wear specific types of PPE to counter specific, identified risks.

Primary Barrier: Engineering Controls

Before any discussion of personal equipment, the primary barrier of defense must be an engineering control.

  • Chemical Fume Hood: All handling of 2-Chloro-5-methyl-1,8-naphthyridine, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control exposure via inhalation.

Hand Protection
  • Glove Selection: Standard nitrile gloves may not offer sufficient protection against prolonged exposure or immersion. It is crucial to select gloves specifically rated for resistance to chlorinated organic compounds.

    • Recommended: Neoprene or Butyl rubber gloves.[4] For splash protection during low-volume handling, double-gloving with nitrile gloves is an acceptable practice, with the outer glove being removed and replaced immediately upon known contact.

    • Causality: The chlorinated nature of the compound increases its potential to permeate through standard glove materials. Thicker, more resistant materials like neoprene or butyl rubber provide a more robust barrier, preventing skin contact that could lead to burns or sensitization.[1][5]

  • Glove Integrity: Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior.

Eye and Face Protection
  • Minimum Requirement: ANSI/ISEA Z87.1-compliant chemical splash goggles are mandatory at all times when the compound is being handled.[6] Safety glasses do not provide adequate protection from splashes and are insufficient.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring solutions or working with larger quantities), a full-face shield must be worn in addition to chemical splash goggles.[6][7]

    • Causality: The severe and potentially irreversible eye damage this class of compounds can inflict necessitates a complete seal around the eyes, which only goggles can provide.[1] A face shield protects the rest of the face and neck from corrosive splashes.[6]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.

  • Chemical Apron: For procedures involving larger volumes (>100 mL) or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Fully enclosed, non-permeable shoes are required. Open-toed shoes, sandals, or woven-fabric shoes are strictly prohibited in the laboratory.

Procedural Guide to Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

HandlingWorkflow Prep 1. Prepare Workspace (Inside Fume Hood) Don 2. Don PPE (Coat, Goggles, Gloves) Prep->Don Weigh 3. Weigh Solid Compound (Use anti-static weigh boat) Don->Weigh Transfer 4. Prepare Solution (Slowly add solid to solvent) Weigh->Transfer Work 5. Perform Experiment Transfer->Work Clean 6. Decontaminate & Clean (Wipe surfaces, collect waste) Work->Clean Doff 7. Doff PPE (Gloves, Goggles, Coat) Clean->Doff Wash 8. Wash Hands Thoroughly Doff->Wash EmergencyResponse cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Exposure Exposure Event Occurs Skin_Action1 Immediately go to Safety Shower Exposure->Skin_Action1 Skin Eye_Action1 Immediately go to Eyewash Station Exposure->Eye_Action1 Eye Inhale_Action1 Move to Fresh Air Exposure->Inhale_Action1 Inhalation Skin_Action2 Remove Contaminated Clothing Skin_Action1->Skin_Action2 Skin_Action3 Flush with Water for 15 minutes Skin_Action2->Skin_Action3 Skin_Action4 Seek Immediate Medical Attention Skin_Action3->Skin_Action4 Eye_Action2 Flush Eyes with Water for 15 minutes Eye_Action1->Eye_Action2 Eye_Action3 Remove Contact Lenses (if possible) Eye_Action2->Eye_Action3 Eye_Action4 Seek Immediate Medical Attention Eye_Action2->Eye_Action4 Inhale_Action2 Seek Immediate Medical Attention Inhale_Action1->Inhale_Action2

Caption: Emergency response flowchart for different exposure routes.

  • Skin Contact: Immediately proceed to a safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3][8]Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. [3][8]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. [8]If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Spill Cleanup: For small spills within a fume hood, use a commercial spill kit or absorbent material compatible with halogenated organic compounds. Collect the absorbed material in a sealed, labeled container for hazardous waste disposal. All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Waste Disposal Protocol

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a chlorinated molecule, 2-Chloro-5-methyl-1,8-naphthyridine is classified as a halogenated organic compound . [9]

  • Segregation is Key: Halogenated and non-halogenated organic waste streams must always be kept separate. [10][11][12]Mixing these wastes leads to cross-contamination and significantly increases disposal costs, as halogenated waste requires high-temperature incineration. [12]* Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, bench paper, and contaminated silica gel, must be collected in a sealed and clearly labeled container for "Solid Halogenated Hazardous Waste."

  • Container Labeling: All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards. [11]

PPE Summary Table

Task Engineering Control Hand Protection Eye/Face Protection Body Protection
Weighing Solid (<1g) Chemical Fume HoodDouble Nitrile or Neoprene GlovesChemical Splash GogglesLab Coat
Preparing Solutions Chemical Fume HoodNeoprene or Butyl GlovesChemical Splash Goggles & Face ShieldLab Coat, Chemical Apron
Running Reaction Chemical Fume HoodNeoprene or Butyl GlovesChemical Splash GogglesLab Coat
Small Spill Cleanup Chemical Fume HoodNeoprene or Butyl GlovesChemical Splash Goggles & Face ShieldLab Coat, Chemical Apron

References

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-1,8-naphthyridine. National Center for Biotechnology Information.
  • ChemPoint.com. (2020, July 8). KATHON™ CG/ICP Safety Data Sheet.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Fisher Scientific. (2025, December 22). 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Chlorine.
  • Sigma-Aldrich. (2025, November 6). 8-Hydroxyquinoline Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). 2-Hydroxy-6-methylpyridine Safety Data Sheet.
  • WorkSafe GEAR Australia. (2025, December 18). Essential PPE for Protection Against Liquid Chemicals.
  • CDC Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Environment Canada. (n.d.). Personal protective equipment for spill.
  • University of California. (n.d.). Hazardous Waste Segregation.
  • UBC Chemical and Biological Engineering. (n.d.). Waste Disposal.
  • Environment, Health and Safety - University of South Carolina. (n.d.). 7.2 Organic Solvents.
  • Safety & Risk Services - University of British Columbia. (n.d.). Organic Solvent Waste Disposal.

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